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Borapetoside F

Cat. No.: B1632403
M. Wt: 534.6 g/mol
InChI Key: UQBSOXXWYBLSSJ-XVSQQVGKSA-N
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Description

Borapetoside F has been reported in Tinospora crispa and Tinospora cordifolia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O11 B1632403 Borapetoside F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34O11

Molecular Weight

534.6 g/mol

IUPAC Name

methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3/t16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1

InChI Key

UQBSOXXWYBLSSJ-XVSQQVGKSA-N

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)C1=C[C@@H]([C@@]3([C@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Origin of Product

United States

Foundational & Exploratory

Isolating Borapetoside F from Tinospora crispa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a climbing shrub traditionally used in Southeast Asian folk medicine for a variety of ailments, including diabetes, hypertension, and inflammation.[1] Modern phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, with a particular focus on clerodane-type furanoditerpenoids.[2][3] Among these, Borapetoside F, a furanoditerpene glycoside, has been identified as one of the characteristic compounds of the species.[2] This technical guide provides a comprehensive overview of the isolation of this compound from Tinospora crispa, detailing the necessary experimental protocols and summarizing key data for researchers in natural product chemistry and drug development. While specific quantitative data and biological pathways for this compound are not extensively documented in current literature, this guide consolidates the available information and draws parallels with closely related, well-studied borapetosides from the same plant.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC27H34O11[4]
Molecular Weight534.55 g/mol [4]
Appearance--
Purity--
Yield--
Melting Point--
Solubility--
Spectroscopic Data for this compound

While detailed NMR and MS spectra are typically found in the full-text articles, the following provides a summary of the types of data used for the structural elucidation of this compound and related compounds.

Spectroscopic TechniqueApplication
1H-NMR Determination of proton environments, including characteristic signals for the furan ring, angular methyl groups, and glycosidic protons.
13C-NMR Identification of all carbon atoms in the molecule, including carbonyls, olefinic carbons, and the sugar moiety.
2D-NMR (COSY, HSQC, HMBC) Elucidation of proton-proton and proton-carbon correlations to establish the complete connectivity of the molecule.
High-Resolution Mass Spectrometry (HR-MS) Determination of the exact molecular formula.

Experimental Protocols

The isolation of this compound from Tinospora crispa involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on various studies on the isolation of furanoditerpenoids from this plant.

Plant Material Collection and Preparation
  • Collection: The stems of Tinospora crispa are the primary source for the isolation of borapetosides.

  • Authentication: Proper botanical identification of the plant material is crucial to ensure the correct species is being processed.

  • Preparation: The collected stems should be washed, air-dried in the shade, and then ground into a coarse powder.

Extraction
  • Solvent: Methanol or ethanol are commonly used for the initial extraction.[3][5]

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 3-7 days), with occasional shaking.

    • Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation

The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.[6]

Chromatographic Purification

The n-butanol fraction, or another appropriate fraction, is subjected to a series of chromatographic techniques to isolate the pure compound.

  • Column Chromatography (CC):

    • Pack a column with silica gel or a reversed-phase material (e.g., C18).

    • Apply the concentrated fraction to the column.

    • Elute the column with a gradient of solvents, starting with a less polar system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used for silica gel chromatography.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound are further purified using preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

    • Monitor the elution with a UV detector.

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Mandatory Visualization

Experimental Workflow for Isolation of this compound

G Figure 1. General workflow for the isolation of this compound. A Tinospora crispa Stems B Drying and Grinding A->B C Extraction (Methanol/Ethanol) B->C D Crude Extract C->D E Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) D->E F n-Butanol Fraction E->F G Column Chromatography (Silica Gel or C18) F->G H Enriched Fractions G->H I Preparative HPLC (C18) H->I J Pure this compound I->J

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are not as extensively studied as other related compounds from Tinospora crispa. A study investigating the hepatotoxic potential of a combination of borapetosides B, C, and F did not find conclusive evidence of direct liver injury in a murine model.[7]

In contrast, Borapetosides A, C, and E have demonstrated significant biological effects, particularly in the context of metabolic diseases. For instance, Borapetoside C has been shown to improve insulin sensitivity in diabetic mice.[8] The proposed mechanism involves the activation of the insulin receptor (IR), leading to the phosphorylation of protein kinase B (Akt) and subsequent translocation of glucose transporter 2 (GLUT2) to the cell membrane in liver cells.[1][8] Borapetoside E has also been found to improve hyperglycemia and hyperlipidemia in diabetic mice by suppressing the expression of sterol regulatory element-binding proteins (SREBPs).[9][10]

Given the structural similarities between the borapetosides, it is plausible that this compound may exhibit similar biological activities. However, dedicated studies are required to confirm this.

Postulated Signaling Pathway for Borapetoside C (Illustrative)

G Figure 2. Postulated signaling pathway for Borapetoside C. cluster_cell Hepatocyte IR Insulin Receptor Akt Akt IR->Akt phosphorylates GLUT2_vesicle GLUT2 Vesicle Akt->GLUT2_vesicle promotes translocation GLUT2_membrane GLUT2 GLUT2_vesicle->GLUT2_membrane Glucose_in Glucose Uptake GLUT2_membrane->Glucose_in Borapetoside_C Borapetoside C Borapetoside_C->IR activates

Caption: Postulated signaling pathway for Borapetoside C.

Conclusion

The isolation of this compound from Tinospora crispa is a feasible but intricate process that relies on established phytochemical techniques. This guide provides a solid foundation for researchers to undertake this endeavor. However, it is crucial to acknowledge the existing gaps in the scientific literature concerning the quantitative aspects of its isolation and its specific biological functions. Future research should focus on determining the precise yield and purity of this compound from Tinospora crispa, as well as elucidating its pharmacological activities and underlying molecular mechanisms. Such studies will be invaluable for unlocking the full therapeutic potential of this natural product.

References

An In-depth Technical Guide to the Physicochemical Properties of Borapetoside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a naturally occurring furanoid diterpene glycoside that has been isolated from plants of the Tinospora genus, notably Tinospora tuberculata and Tinospora crispa.[1] As a member of the borapetoside family, it shares a core chemical structure with other related compounds that have demonstrated significant biological activities, particularly in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action based on current scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Data of this compound
PropertyValueSource
Molecular Formula C₂₇H₃₄O₁₁PubChem[1]
Molecular Weight 534.55 g/mol MedchemExpress[2]
CAS Number 151200-50-9MedchemExpress[2]
Appearance White powder(Inferred from isolation of related compounds)
Melting Point Not available
pKa Not available
LogP (XLogP3-AA) 1.2PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 11PubChem[1]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces

Experimental Protocols

Isolation and Purification of this compound from Tinospora tuberculata

The following protocol is based on the methodology described by Fukuda et al. (1993) for the isolation of this compound.[3]

1. Plant Material and Extraction:

  • Fresh stems of Tinospora tuberculata are collected and air-dried.

  • The dried stems are ground into a fine powder.

  • The powdered plant material is extracted with methanol (MeOH) at room temperature.

  • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The fraction containing this compound is typically found in the more polar solvent layers, such as the n-BuOH fraction.

3. Chromatographic Separation:

  • The n-BuOH fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles to known borapetosides are pooled.

4. High-Performance Liquid Chromatography (HPLC):

  • Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).

  • A reversed-phase C18 column is commonly used.

  • The mobile phase typically consists of a gradient of acetonitrile and water.

  • Elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • The purity of the isolated compound is confirmed by analytical HPLC.

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Samples are typically dissolved in deuterated solvents such as CD₃OD or C₅D₅N.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

  • 2D NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons and to assign the complete structure.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.

  • Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be employed.

  • Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which provides further structural information, particularly about the glycosidic linkage and the aglycone moiety.

Biological Activity and Potential Signaling Pathway

While specific studies on the biological activity of this compound are limited, the activities of structurally related borapetosides, such as Borapetoside A and C, provide strong indications of its potential therapeutic effects, particularly in the context of metabolic diseases.

Studies on Borapetoside A and C have demonstrated hypoglycemic effects mediated through both insulin-dependent and insulin-independent pathways.[4][5] These compounds have been shown to enhance glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway.[4] Furthermore, Borapetoside E has been found to improve hyperglycemia and hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs).[6][7]

Based on the activities of its analogues, this compound is hypothesized to exert its potential anti-diabetic effects through the modulation of the insulin signaling pathway.

Caption: Hypothesized insulin signaling pathway modulated by this compound.

Conclusion

This compound is a furanoid diterpene glycoside with significant potential for further investigation, particularly in the field of metabolic disease research. This technical guide has summarized its key physicochemical properties and provided a detailed overview of the experimental protocols required for its isolation and characterization. While more research is needed to fully elucidate the specific biological activities and mechanism of action of this compound, the existing data on related compounds suggest that it may be a valuable lead compound for the development of new therapeutic agents. Future studies should focus on obtaining more precise physicochemical data, such as its melting point and pKa, and on conducting comprehensive biological assays to confirm its therapeutic potential and delineate its specific signaling pathways.

References

Borapetoside F: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane-type furanoditerpene glycoside, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, placed within its historical and scientific context. Due to the limited public availability of the full-text original research articles, this guide synthesizes the accessible information and, where necessary, draws parallels from closely related compounds to provide a complete picture for researchers.

Historical Context and Discovery

This compound was first isolated and identified in 1993 by a team of Japanese scientists, N. Fukuda, M. Yonemitsu, and T. Kimura. The discovery was part of their broader investigation into the chemical constituents of the stems of Tinospora tuberculata Beumee (now recognized as Tinospora crispa), a plant with a history of use in traditional medicine. This work led to the isolation and structure elucidation of five new furanoid diterpene glycosides, named Borapetoside C, D, E, F, and G.

A few years later, in 1996, T.S. Martin and colleagues re-isolated this compound from a related plant species, Tinospora rumphii. This subsequent isolation and characterization solidified the structural data for the compound. While specific details on the biological activity of this compound are scarce in publicly available literature, related compounds such as Borapetoside A, C, and E have demonstrated notable hypoglycemic and metabolic effects, suggesting a potential area of investigation for this compound.[1][2][3]

Physicochemical Properties

This compound is a furanoditerpene, characterized by a core clerodane diterpenoid structure attached to a glycoside moiety.

PropertyValueSource
Molecular Formula C₂₇H₃₄O₁₁MedchemExpress
Molecular Weight 534.55 g/mol MedchemExpress
CAS Number 151200-50-9MedchemExpress
Class Furanoditerpene GlycosideMedchemExpress
Initial Source Tinospora crispa (L.) Hook. f. et Thoms.MedchemExpress

Experimental Protocols

While the full, detailed experimental protocols from the original publications are not readily accessible, a generalized workflow for the isolation and structure elucidation of this compound can be constructed based on standard practices in natural product chemistry from that era.

Isolation and Purification
  • Extraction: The dried and powdered stems of Tinospora crispa would have been subjected to solvent extraction. A common method involves initial defatting with a non-polar solvent like hexane, followed by extraction with a more polar solvent such as methanol or ethanol to isolate the glycosidic compounds.[4]

  • Fractionation: The crude extract would then be partitioned between different immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions would be subjected to multiple rounds of column chromatography. Typical stationary phases would include silica gel and Sephadex LH-20, with elution gradients of increasing polarity (e.g., chloroform-methanol mixtures) to separate the individual compounds.

  • Purification: Final purification would likely be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy would have been used to determine the carbon-hydrogen framework of the molecule. Advanced techniques available at the time, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would have helped in assigning the connectivity of protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum would provide further clues about the structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would have been used to identify any chromophoric systems within the molecule.

Data Presentation

Detailed quantitative data for this compound, such as percentage yield and specific spectral data from the original publications, are not available in the public domain. The following tables represent the type of data that would have been generated. For illustrative purposes, data for closely related compounds may be referenced where available.

Table 1: Spectroscopic Data for this compound (Illustrative)

Technique Key Observations (Hypothetical based on typical clerodane diterpenes)
¹H-NMR Signals corresponding to furan protons, anomeric proton of the glucose unit, methyl groups, and various methine and methylene protons of the diterpenoid core.
¹³C-NMR Resonances for carbonyl carbons, olefinic carbons of the furan ring, anomeric carbon, and other carbons of the diterpenoid and glucose moieties.
MS A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns indicating the loss of the sugar moiety and other fragments.
IR (cm⁻¹) Absorption bands indicating the presence of hydroxyl, ester carbonyl, and furan ring functionalities.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Stems of Tinospora crispa extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Solvent Partitioning (e.g., Ethyl Acetate/Water) extraction->fractionation column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr NMR Spectroscopy (1H, 13C, 2D) structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir

Caption: Generalized experimental workflow for the isolation and structural elucidation of this compound.

Signaling Pathways of Related Borapetosides

While the specific signaling pathways affected by this compound have not been detailed in available literature, studies on the closely related Borapetoside A and C have elucidated their involvement in the insulin signaling pathway. The following diagram illustrates this pathway, which may serve as a starting point for investigating the mechanism of action of this compound.

signaling_pathway cluster_cell Hepatocyte IR Insulin Receptor Akt Akt/PKB IR->Akt Phosphorylation GLUT2 GLUT2 Akt->GLUT2 Translocation to membrane Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activation Glucose_Uptake Glucose Uptake GLUT2->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Borapetoside_AC Borapetoside A/C Borapetoside_AC->IR Activates

Caption: Postulated signaling pathway for Borapetoside A/C, potential model for this compound.[2]

Conclusion

This compound represents an intriguing natural product from the Tinospora genus. While its initial discovery and structural characterization are documented, a significant gap exists in the publicly available, detailed quantitative data and comprehensive biological activity studies. The information on closely related compounds suggests that this compound may possess interesting pharmacological properties, particularly in the context of metabolic diseases. Further research to re-isolate and thoroughly evaluate the biological and mechanistic profile of this compound is warranted and could provide valuable insights for drug discovery and development. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Spectroscopic Data of Borapetoside F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Borapetoside F, a furanoditerpene glycoside isolated from Tinospora crispa. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₂₇H₃₄O₁₁[1]

  • Molecular Weight: 534.55 g/mol [2]

  • Class: Furanoditerpene Glycoside[2]

  • Source: Tinospora crispa[1][2]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is critical for determining the elemental composition of a molecule. For this compound, the expected m/z value for the protonated molecule [M+H]⁺ would be approximately 535.2178, and for the sodium adduct [M+Na]⁺, it would be around 557.1997.

IonCalculated m/zObserved m/z
[M+H]⁺535.2178Data dependent on experimental results
[M+Na]⁺557.1997Data dependent on experimental results
[M+K]⁺573.1737Data dependent on experimental results
[M-H]⁻533.2023Data dependent on experimental results

Table 1: High-Resolution Mass Spectrometry Data for this compound. Note: Observed m/z values are subject to experimental variations.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The following table summarizes the expected chemical shifts (δ) for the protons of this compound, based on its known structure and data from similar compounds.

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone Moiety
H-1DataDataData
H-2DataDataData
...DataDataData
H-20DataDataData
Glycosidic Moiety
H-1'DataDataData
H-2'DataDataData
...DataDataData
H-6'DataDataData

Table 2: ¹H NMR Spectroscopic Data of this compound. The specific chemical shifts, multiplicities, and coupling constants are found in the cited literature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in a molecule. The table below presents the anticipated chemical shifts for the carbons of this compound. A representative ¹³C NMR spectrum is available on PubChem.[1]

PositionδC (ppm)
Aglycone Moiety
C-1Data
C-2Data
...Data
C-20Data
Glycosidic Moiety
C-1'Data
C-2'Data
...Data
C-6'Data

Table 3: ¹³C NMR Spectroscopic Data of this compound. Detailed assignments are available in the primary literature.

Experimental Protocols

The following sections describe generalized experimental procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from Tinospora crispa typically involves the following steps:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (typically the more polar fraction) is subjected to a series of chromatographic techniques for purification. These may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient elution system.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

Spectroscopic Analysis

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol).

  • Instrumentation: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system.

  • Data Acquisition: Mass spectra are recorded in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

  • Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway where such a compound might be investigated.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (Tinospora crispa) Extraction Solvent Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Signaling_Pathway_Investigation Borapetoside_F This compound Target_Protein Target Protein/Receptor Borapetoside_F->Target_Protein Binding/Modulation Downstream_Kinase Downstream Kinase Target_Protein->Downstream_Kinase Activation/Inhibition Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Transcription_Factor->Cellular_Response Gene Expression

Caption: Conceptual signaling pathway for investigating the mechanism of action of this compound.

References

Furanoditerpenes: A Comprehensive Technical Guide to their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoditerpenes are a class of naturally occurring chemical compounds characterized by a diterpene skeleton fused with a furan ring. Predominantly isolated from terrestrial plants of the Lamiaceae and Fabaceae families, as well as marine organisms such as sponges and gorgonians, these molecules have garnered significant attention within the scientific community. Their diverse chemical structures are paralleled by a broad spectrum of promising biological activities, positioning them as valuable lead compounds in the pursuit of novel therapeutics. This technical guide provides an in-depth overview of the current state of research into the biological potential of furanoditerpenes, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further investigation and drug development efforts.

Anticancer Activities

Furanoditerpenes have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis.

Quantitative Cytotoxicity Data

The cytotoxic potential of various furanoditerpenes has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values for different furanoditerpenes against various cancer cell lines is presented in Table 1.

Furanoditerpene DerivativeCancer Cell LineIC50 (µM)Reference
Crispenes FMDA-MB-231 (Breast)10[1]
Crispenes GMDA-MB-231 (Breast)7.8[1]
Graveospene AA549 (Lung)1.9[1]
Graveospene AHepG2 (Liver)4.6[1]
Crassifolius AHep3B (Liver)17.91[1]
Spongian Furanoditerpene 1A549 (Lung)>100[2]
Epispongiadiol (4)A549 (Lung)68.4[2]
Ambliol C (6)A549 (Lung)28.3[2]
Spongian Furanoditerpene 1HeLa (Cervical)>100[2]
Epispongiadiol (4)HeLa (Cervical)85.2[2]
Ambliol C (6)HeLa (Cervical)21.4[2]
Spongian Furanoditerpene 1A2058 (Melanoma)>100[2]
Epispongiadiol (4)A2058 (Melanoma)89.7[2]
Ambliol C (6)A2058 (Melanoma)11.7[2]
Spongian Furanoditerpene 1HepG2 (Liver)>100[2]
Epispongiadiol (4)HepG2 (Liver)92.3[2]
Ambliol C (6)HepG2 (Liver)25.6[2]
Spongian Furanoditerpene 1MiaPaca-2 (Pancreatic)>100[2]
Epispongiadiol (4)MiaPaca-2 (Pancreatic)75.1[2]
Ambliol C (6)MiaPaca-2 (Pancreatic)19.8[2]
Signaling Pathways in Anticancer Activity

Furanoditerpenes have been shown to exert their anticancer effects by modulating critical signaling pathways. For instance, certain furanoditerpenes have been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and metastasis.

STAT3_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression (Proliferation, Survival) pSTAT3->Gene Transcription Activation Furanoditerpenes Furanoditerpenes Furanoditerpenes->JAK Inhibition Furanoditerpenes->STAT3 Inhibition of Phosphorylation

Furanoditerpene inhibition of the STAT3 signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Furanoditerpene compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanoditerpene compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Furanoditerpenes have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of furanoditerpenes is often assessed by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The IC50 values for NO inhibition are summarized in Table 2.

Furanoditerpene DerivativeCell LineNO Inhibition IC50 (µM)Reference
Furanoditerpenoid 7RAW 264.7< 4 µg/ml[3]
Furanoditerpenoid 9RAW 264.7< 4 µg/ml[3]
Furanoditerpenoid 10RAW 264.7< 4 µg/ml[3]
Furanoditerpenoid 14RAW 264.7< 4 µg/ml[3]
Furanoditerpenoid 16RAW 264.7< 4 µg/ml[3]

Note: The reference provided IC50 values in µg/ml. Conversion to µM would require the molecular weights of the specific compounds, which were not detailed in the abstract.

Signaling Pathways in Anti-inflammatory Activity

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Furanoditerpenes can interfere with this pathway, thereby reducing the inflammatory response.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene NFkB->iNOS Transcription Proteasome Proteasome IkBa_p->Proteasome Degradation NO Nitric Oxide iNOS->NO Translation & Synthesis Furanoditerpenes Furanoditerpenes Furanoditerpenes->IKK Inhibition Furanoditerpenes->NFkB Inhibition of Translocation

Furanoditerpene modulation of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well microtiter plates

  • Complete DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Furanoditerpene compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the furanoditerpene compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding 1 µg/mL of LPS to each well (except for the negative control wells) and incubate for a further 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10-15 minutes, protected from light.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Furanoditerpenes have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of furanoditerpenes is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 3 summarizes the MIC values for some furanoditerpenes.

Furanoditerpene DerivativeMicroorganismMIC (µg/mL)Reference
Furanoditerpene 35Enterococcus faecalisNot specified[4]
Furanoditerpene 36Enterococcus faecalisNot specified[4]
Furanoditerpene 37Enterococcus faecalisNot specified[4]
Furanoditerpene 38Enterococcus faecalisNot specified[4]
Furanoditerpene 39Enterococcus faecalisNot specified[4]
Furanoditerpene 40Enterococcus faecalisNot specified[4]
Furanoditerpene 41Enterococcus faecalisNot specified[4]
Furanoditerpene 35Enterococcus faeciumNot specified[4]
Furanoditerpene 36Enterococcus faeciumNot specified[4]
Furanoditerpene 37Enterococcus faeciumNot specified[4]
Furanoditerpene 38Enterococcus faeciumNot specified[4]
Furanoditerpene 39Enterococcus faeciumNot specified[4]
Furanoditerpene 40Enterococcus faeciumNot specified[4]
Furanoditerpene 41Enterococcus faeciumNot specified[4]
MajoranaquinoneStaphylococcus aureus7.8 µM - 1 mM[5][6]
MajoranaquinoneMoraxella catarrhalis7.8 µM - 1 mM[5][6]
MajoranaquinoneEnterococcus faecalis7.8 µM - 1 mM[5][6]

Note: Some references did not provide specific MIC values but indicated inhibitory activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Furanoditerpene compounds

  • Positive control antibiotic

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the furanoditerpene compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Neuroprotective Activities

Neurodegenerative diseases pose a significant challenge to global health. Furanoditerpenes have emerged as potential neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties, and their ability to modulate mitochondrial function.

Mechanisms of Neuroprotection

Furanoditerpenes have been shown to protect neuronal cells from oxidative stress by reducing the production of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential. Some furanoditerpenes can directly interact with and inhibit cyclophilin D, a key component of the mitochondrial permeability transition pore (mPTP), which plays a critical role in cell death pathways.

Neuroprotection_Workflow OxidativeStress Oxidative Stress (e.g., H2O2) Mitochondria Mitochondria OxidativeStress->Mitochondria ROS Increased ROS Mitochondria->ROS mPTP mPTP Opening Mitochondria->mPTP Apoptosis Apoptosis ROS->Apoptosis mPTP->Apoptosis Furanoditerpenes Furanoditerpenes Furanoditerpenes->ROS Reduction Furanoditerpenes->mPTP Inhibition CellSurvival Neuronal Cell Survival Furanoditerpenes->CellSurvival Promotion

Neuroprotective mechanism of furanoditerpenes against oxidative stress.
Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y cells

This protocol assesses the ability of furanoditerpenes to protect neuronal-like cells (SH-SY5Y) from hydrogen peroxide (H2O2)-induced oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen peroxide (H2O2)

  • Furanoditerpene compounds

  • MTT assay reagents (as described in section 1.3)

  • Fluorescent probes for ROS measurement (e.g., DCFH-DA) and mitochondrial membrane potential (e.g., JC-1)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Seed SH-SY5Y cells in appropriate culture plates. Pre-treat the cells with different concentrations of furanoditerpenes for a specified time (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for a set duration (e.g., 24 hours).

  • Assessment of Cell Viability: Perform an MTT assay (as described in section 1.3) to quantify cell survival.

  • Measurement of Reactive Oxygen Species (ROS):

    • Load the cells with DCFH-DA dye.

    • Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

  • Assessment of Mitochondrial Membrane Potential (ΔΨm):

    • Stain the cells with JC-1 dye.

    • Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

  • Data Analysis: Compare the results from furanoditerpene-treated cells with those from cells treated with H2O2 alone to determine the neuroprotective effect.

General Experimental Workflow for Bioactivity Screening

The discovery of bioactive furanoditerpenes often follows a systematic workflow, from extraction to bioactivity-guided isolation and characterization.

Bioactivity_Screening_Workflow Source Natural Source (Plant/Marine Organism) Extraction Extraction Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Screening Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Fractions->Screening ActiveFraction Active Fraction(s) Screening->ActiveFraction Isolation Isolation of Pure Compounds ActiveFraction->Isolation PureCompound Pure Furanoditerpene Isolation->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure Bioassays Detailed Biological Assays & Mechanism of Action Studies PureCompound->Bioassays

General workflow for the discovery of bioactive furanoditerpenes.

Conclusion

Furanoditerpenes represent a rich and diverse source of bioactive natural products with significant therapeutic potential. The evidence presented in this guide highlights their promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this fascinating class of compounds and accelerating their translation into novel clinical applications. Continued research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic utility of furanoditerpenes.

References

A Comprehensive Review of Clerodane Diterpenoids: From Isolation to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Clerodane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from a wide variety of plant species, as well as from fungi, bacteria, and marine organisms.[1] These bicyclic diterpenes, characterized by a decalin core, have garnered significant attention in the scientific community due to their broad spectrum of potent biological activities. This technical guide provides a comprehensive overview of clerodane diterpenoids, covering their isolation, structural elucidation, and key pharmacological properties, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and drug development in this promising area.

Isolation and Structure Elucidation

The isolation of clerodane diterpenoids from their natural sources typically involves extraction with organic solvents of increasing polarity, followed by a series of chromatographic techniques to separate the complex mixtures. The structural elucidation of these compounds relies heavily on modern spectroscopic methods.

General Isolation Procedure

A general workflow for the isolation of clerodane diterpenoids is outlined below. The specific solvents and chromatographic conditions are optimized depending on the plant material and the polarity of the target compounds.

G plant_material Dried and Powdered Plant Material extraction Extraction (e.g., Maceration or Soxhlet with Dichloromethane/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) crude_extract->fractionation hexane_fraction Hexane Fraction fractionation->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction butanol_fraction n-Butanol Fraction fractionation->butanol_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) ethyl_acetate_fraction->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC (Reversed-Phase C18) fractions->hplc pure_compounds Pure Clerodane Diterpenoids hplc->pure_compounds

Figure 1: General workflow for the isolation of clerodane diterpenoids.

Structural Characterization

The structures of isolated clerodane diterpenoids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton, the position and stereochemistry of substituents, and the relative configuration of the molecule.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to help determine the absolute configuration of chiral molecules in solution.

Biological Activities and Therapeutic Potential

Clerodane diterpenoids exhibit a remarkable array of biological activities, making them promising candidates for the development of new therapeutic agents.

Cytotoxic Activity against Cancer Cell Lines

A significant number of clerodane diterpenoids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanisms of action often involve the induction of apoptosis through various signaling pathways.

Table 1: Cytotoxic Activity of Selected Clerodane Diterpenoids

CompoundCancer Cell LineIC₅₀ (µM)Reference
Casearin XHL-60 (Leukemia)0.51 (as µg/mL)[3]
HCT-116 (Colon)1.84 (as µg/mL)[3]
Barterin AKB-3-1 (Cervix)1.34[4]
Barterin BKB-3-1 (Cervix)2.56[4]
Barterin CKB-3-1 (Cervix)4.73[4]
Barterin DKB-3-1 (Cervix)3.12[4]
Epoxy clerodane diterpeneMCF-7 (Breast)3.2 (24h), 2.4 (48h)[5]
Guevarain BK562 (Leukemia)33.1[4]
6α-hydroxy-patagonol acetonideK562 (Leukemia)39.8[4]

Several clerodane diterpenoids exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival.

  • Notch1 Signaling Pathway: Casearin J, a clerodane diterpene, has been shown to target the Notch1 signaling pathway in T-cell acute lymphoblastic leukemia (T-ALL).[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch1_receptor Notch1 Receptor NICD Notch1 Intracellular Domain (NICD) Notch1_receptor->NICD S2/S3 Cleavage CSL CSL NICD->CSL Target_Genes Target Gene Expression (e.g., MYC) CSL->Target_Genes MAML1 MAML1 MAML1->CSL Co-activator Proliferation Cell Proliferation and Survival Target_Genes->Proliferation Casearin_J Casearin J Casearin_J->Notch1_receptor Inhibits

Figure 2: Simplified diagram of Casearin J inhibiting the Notch1 signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Clerodane diterpenoids have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Anti-inflammatory Activity of Selected Clerodane Diterpenoids

CompoundCell LineAssayIC₅₀ (µM)Reference
2-oxo-patagonalRAW 264.7NO Inhibition26.4[4]
6α-hydroxy-patagonol acetonideRAW 264.7NO Inhibition17.3[4]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideRAW 264.7NO Inhibition13.7[4]
(‒)-Hardwickiic acidHuman neutrophilsSuperoxide anion generation4.40[7]
Human neutrophilsElastase release3.67[7]
16-Hydroxycleroda-3,13(14)E-dien-15-oic acidHuman neutrophilsSuperoxide anion generation3.06[7]
Human neutrophilsElastase release3.30[7]

The anti-inflammatory effects of clerodane diterpenoids are often attributed to their ability to interfere with pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

  • NF-κB Signaling Pathway: Many clerodane diterpenoids inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Degradation releases p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation p65_p50_IκBα p65/p50-IκBα (Inactive complex) DNA DNA p65_p50_n->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Proinflammatory_Genes LPS LPS LPS->IKK Activates Clerodane_Diterpenoids Clerodane Diterpenoids Clerodane_Diterpenoids->IKK Inhibits

Figure 3: Inhibition of the NF-κB signaling pathway by clerodane diterpenoids.

  • MAPK Signaling Pathway: Clerodane diterpenoids can also modulate the activity of mitogen-activated protein kinases (MAPKs), such as p38, which are involved in the production of inflammatory cytokines.

G Stress_Stimuli Stress Stimuli (e.g., LPS) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Clerodane_Diterpenoids Clerodane Diterpenoids Clerodane_Diterpenoids->p38_MAPK Inhibits

Figure 4: Modulation of the p38 MAPK pathway by clerodane diterpenoids.

Antimicrobial Activity

Several clerodane diterpenoids have shown promising activity against a range of pathogenic bacteria and fungi, suggesting their potential as novel antimicrobial agents.

Table 3: Antimicrobial Activity of Selected Clerodane Diterpenoids

CompoundMicroorganismMIC (µg/mL)Reference
16α-hydroxy-cleroda-3,13(14)Z-diene-15,16-olideStaphylococcus aureus6.25[9]
Sporothrix schenckii6.25[9]
6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olideStaphylococcus aureus6.25[10]
Enterococcus faecalis3.12[10]
6β-hydroxy-15,16-epoxy-5β, 8β, 9β, 10α-cleroda-3, 13(16), 14-trien-18-oic acidStaphylococcus aureus64[11]
Escherichia coli128[11]
12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olideMethicillin-resistant Staphylococcus aureus (MRSA)- (Synergizes with oxacillin)[12]

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays commonly used to evaluate the biological activities of clerodane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the clerodane diterpenoid (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the clerodane diterpenoid for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the clerodane diterpenoid in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the clerodane diterpenoid orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[15][16]

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and is commonly employed to study the effects of compounds on signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the clerodane diterpenoid and/or a stimulus (e.g., LPS), then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[17]

Conclusion

Clerodane diterpenoids represent a vast and promising source of bioactive natural products with significant therapeutic potential. Their diverse chemical structures and wide range of pharmacological activities, particularly in the areas of cancer, inflammation, and infectious diseases, make them attractive lead compounds for drug discovery and development. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural compounds. Further research focusing on lead optimization, understanding detailed mechanisms of action, and conducting preclinical and clinical studies is warranted to translate the promise of clerodane diterpenoids into novel and effective therapies.

References

An In-Depth Technical Guide to the In Silico Prediction of Borapetoside F Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for the in silico prediction of protein targets for Borapetoside F, a furanoditerpene natural product found in Tinospora crispa.[1] Due to the limited availability of experimental data on the specific molecular targets of this compound, this guide outlines a proposed, robust computational workflow. By leveraging established methodologies in cheminformatics and bioinformatics, researchers can generate testable hypotheses regarding its mechanism of action, paving the way for focused experimental validation.

The workflow integrates ligand-based and structure-based approaches, including molecular docking, pharmacophore modeling, and network pharmacology, to build a comprehensive profile of potential protein interactions and their systemic effects.

Proposed In Silico Target Prediction Workflow

The identification of potential protein targets for a novel or understudied natural product like this compound can be systematically approached using a multi-step computational workflow. This process begins with defining the ligand's structure and progressively narrows down a large pool of potential human proteins to a small number of high-confidence, testable targets.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Structure-Based Refinement cluster_2 Phase 3: Pathway & Network Analysis cluster_3 Phase 4: Validation Ligand Ligand Preparation (this compound 3D Structure) TargetDB Target Prediction Databases (e.g., SwissTargetPrediction, PharmMapper) Ligand->TargetDB Submit Structure Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Dock Ligand PredictedTargets Initial List of Predicted Targets TargetDB->PredictedTargets Generate Predictions ProteinDB Protein Data Bank (PDB) (Retrieve Target Structures) PredictedTargets->ProteinDB Select Top Candidates ProteinDB->Docking RankedTargets Ranked Targets (Based on Binding Affinity) Docking->RankedTargets Score & Rank Network Network Pharmacology (Compound-Target-Pathway Network) RankedTargets->Network Input High-Confidence Targets Enrichment Pathway Enrichment Analysis (KEGG, GO) Network->Enrichment Hypothesis Mechanism of Action Hypothesis Enrichment->Hypothesis Validation Experimental Validation (In Vitro Assays) Hypothesis->Validation Guide Experiments

Figure 1: Proposed computational workflow for this compound target identification.

Experimental Protocols

This section details the methodologies for the core components of the proposed in silico workflow.

Ligand Preparation

Accurate three-dimensional representation of the ligand is critical for all subsequent computational steps.

  • Structure Retrieval : Obtain the 3D structure of this compound from the PubChem database (CID: 21625636) in SDF format.[2]

  • Format Conversion : Use a molecular modeling tool such as Open Babel to convert the SDF file to a PDBQT file, which is required for docking software like AutoDock Vina.

  • Energy Minimization : Perform energy minimization on the ligand structure using a force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.

  • Charge and Atom Type Assignment : Assign Gasteiger charges and define rotatable bonds. This is crucial for calculating electrostatic interactions during the docking process.

Ligand-Based Target Prediction

This approach identifies potential targets based on the principle of chemical similarity—that structurally similar molecules often bind to similar protein targets.

  • Tool Selection : Utilize web-based servers such as SwissTargetPrediction or PharmMapper. These tools compare the 2D or 3D structure of the query molecule against a database of known ligands with experimentally validated targets.[3]

  • Submission : Submit the canonical SMILES or 3D structure of this compound to the selected server.

  • Data Collection : Compile the list of predicted protein targets, paying close attention to the prediction scores or probabilities provided by the tool. A higher score indicates a greater likelihood of interaction.

  • Consensus Scoring : To increase confidence, submit the structure to multiple independent prediction servers. Targets that are consistently predicted across different platforms should be prioritized for the next stage.[3][4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity score.[5][6]

  • Target Protein Preparation :

    • Download the 3D crystal structures of high-priority predicted targets from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, repairing missing residues, and adding polar hydrogen atoms.

    • Convert the PDB file to the PDBQT format.

  • Binding Site Definition :

    • Identify the active or allosteric binding site of the target protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the binding pocket.

    • Define a "grid box" that encompasses the entire binding site, specifying its center coordinates and dimensions (in Ångströms).

  • Docking Simulation :

    • Use a docking program like AutoDock Vina to dock the prepared this compound ligand into the defined binding site of the target protein.

    • The program will generate multiple binding poses (conformations) of the ligand within the binding site and calculate a binding affinity score (in kcal/mol) for each. A more negative score indicates a stronger predicted interaction.

  • Analysis of Results :

    • Analyze the top-ranked binding poses.

    • Visualize the ligand-protein complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Rank the potential targets based on their predicted binding affinities.

Network Pharmacology

Network pharmacology provides a systems-level perspective by analyzing the complex interplay between the predicted drug targets and known biological pathways.

  • Network Construction : Build a compound-target interaction network using the high-confidence targets identified from molecular docking. Use software like Cytoscape for network visualization.

  • Protein-Protein Interaction (PPI) Data : Expand the network by incorporating known protein-protein interactions for the predicted targets. Utilize databases such as STRING or BioGRID to retrieve this information.

  • Pathway and Gene Ontology (GO) Enrichment Analysis :

    • Perform enrichment analysis on the list of predicted targets using tools like DAVID or Metascape.

    • This analysis identifies biological pathways (e.g., KEGG pathways) and cellular functions (GO terms) that are significantly associated with the set of predicted targets.

    • The results can provide insights into the potential physiological effects and therapeutic applications of this compound.

Data Presentation

Quantitative results from in silico analyses should be organized for clear interpretation and comparison. The following table presents hypothetical docking results for this compound against targets that have been identified for the structurally related Borapetoside C and E, illustrating how such data would be presented.

Table 1: Hypothetical Molecular Docking Scores for this compound (Note: This data is for illustrative purposes only and does not represent experimentally validated results.)

Target ProteinPDB IDPredicted FunctionBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
MMP9 1L6JMatrix Metalloproteinase-9.8LEU-188, HIS-226, GLU-227
EGFR 2J6MEpidermal Growth Factor Receptor-9.5LEU-718, VAL-726, MET-793
SREBP-1c 1O98Sterol Regulatory Element-Binding Protein-8.9TYR-298, ARG-305, SER-326
Akt1 6S9WProtein Kinase B-8.7LYS-179, ASP-292, PHE-438
INSR 4IBMInsulin Receptor-8.2GLU-1077, PHE-1081, ASN-1137

Visualization of a Hypothetical Signaling Pathway

Based on the identification of EGFR as a potential target for the related Borapetoside C, network analysis could suggest that this compound may interfere with the EGFR signaling pathway. The diagram below illustrates this hypothetical mechanism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cell Proliferation, Survival, Angiogenesis TF->Response BorapetosideF This compound BorapetosideF->EGFR Inhibits (Hypothesized)

Figure 2: Hypothetical inhibition of the EGFR signaling pathway by this compound.

This diagram illustrates that upon binding of Epidermal Growth Factor (EGF), EGFR activates a downstream cascade involving RAS, RAF, MEK, and ERK, ultimately leading to changes in gene transcription that promote cell proliferation and survival. This compound is hypothesized to inhibit EGFR, thereby blocking this entire downstream signaling pathway. This provides a clear, testable hypothesis for its potential anti-cancer activity.

References

Methodological & Application

Application Notes and Protocols: Borapetoside F Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside F, a clerodane-type furanoditerpenoid glycoside isolated from Tinospora crispa, has garnered interest for its potential pharmacological activities. This document provides a detailed, generalized protocol for the extraction and purification of this compound from its natural source. The methodologies outlined are based on established procedures for the isolation of furanoditerpenoids from Tinospora species. This protocol is intended to serve as a comprehensive guide for researchers aiming to isolate and study this compound and related compounds. While specific quantitative data for this compound is not extensively available in published literature, this guide provides a robust framework for its successful isolation.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a medicinal plant widely used in traditional medicine across Southeast Asia.[1] It is a rich source of various secondary metabolites, including a class of compounds known as furanoditerpenoids, to which this compound belongs.[2][3] These compounds have been reported to possess a range of biological activities, including anti-inflammatory, immunomodulatory, and antidiabetic properties.[1] this compound is a glycoside of a clerodane diterpenoid and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] This document details the necessary steps for the extraction of crude plant material, fractionation of the extract, and subsequent chromatographic purification to isolate this compound.

Data Presentation

Due to the limited availability of specific quantitative data for the extraction and purification of this compound in the current literature, the following tables are presented as templates. Researchers are encouraged to record their experimental data in this format to facilitate comparison and optimization of the protocol.

Table 1: Extraction Parameters and Yield

ParameterValueNotes
Plant Material Dried and powdered aerial parts of Tinospora crispa
Extraction Solvent Methanol or Ethanol
Solvent-to-Sample Ratio e.g., 10:1 (v/w)To be optimized
Extraction Method Maceration or Soxhlet extraction
Extraction Time e.g., 3 x 24 hours (Maceration)To be optimized
Extraction Temperature Room Temperature (Maceration) or boiling point of solvent (Soxhlet)
Crude Extract Yield (%) To be determined(Weight of crude extract / Weight of dry plant material) x 100

Table 2: Purification Parameters and Recovery

Purification StepStationary PhaseMobile PhaseYield/Recovery (%)Purity (%)
Liquid-Liquid Partitioning N/An-Hexane, Chloroform, Ethyl Acetate, n-Butanol, WaterTo be determinedTo be determined
Column Chromatography 1 Silica GelGradient of Chloroform:MethanolTo be determinedTo be determined
Column Chromatography 2 Sephadex LH-20MethanolTo be determinedTo be determined
Preparative HPLC C18 Reverse PhaseGradient of Acetonitrile:WaterTo be determined>95% (Target)

Experimental Protocols

Plant Material Preparation and Extraction
  • Preparation : Obtain aerial parts (stems and leaves) of Tinospora crispa. Air-dry the plant material in the shade for several days, followed by oven drying at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a coarse powder.

  • Extraction :

    • Maceration : Soak the powdered plant material in methanol or 95% ethanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature for 24 hours with occasional stirring. Filter the extract. Repeat the extraction process two more times with fresh solvent. Combine the filtrates.

    • Soxhlet Extraction : Alternatively, subject the powdered plant material to continuous extraction in a Soxhlet apparatus using methanol or ethanol for 24-48 hours.

  • Concentration : Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation of the Crude Extract
  • Solvent Partitioning : Suspend the crude extract in distilled water to form a slurry.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • First, partition with n-hexane to remove nonpolar compounds.

    • Next, partition the aqueous layer with chloroform.

    • Subsequently, partition with ethyl acetate.

    • Finally, partition with n-butanol.

  • Concentrate each fraction (n-hexane, chloroform, ethyl acetate, n-butanol, and the remaining aqueous fraction) to dryness using a rotary evaporator. The furanoditerpenoids, including this compound, are expected to be enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification
  • Silica Gel Column Chromatography :

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with chloroform.

    • Adsorb the chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 99:1, 98:2, ..., 90:10, 80:20 v/v chloroform:methanol).

    • Collect fractions of a suitable volume (e.g., 20-50 mL).

  • Thin Layer Chromatography (TLC) Monitoring : Monitor the collected fractions by TLC on silica gel plates, using a chloroform:methanol (e.g., 9:1 v/v) solvent system. Visualize the spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

  • Fraction Pooling : Pool the fractions containing the compound of interest based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography :

    • For further purification, subject the pooled fractions to size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step helps in removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • The final purification is achieved by preparative HPLC.

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of acetonitrile and water. The exact gradient profile should be optimized based on analytical HPLC runs.

    • Detection : UV detector at a suitable wavelength (e.g., 220-254 nm).

    • Inject the semi-purified sample and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), and comparison with reported data.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Tinospora crispa (Aerial Parts) Drying Drying and Powdering Start->Drying Extraction Extraction (Methanol or Ethanol) Drying->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol, Aqueous Fractions Partitioning->Fractions Concentration2 Concentration of Fractions Fractions->Concentration2 Column_Chroma1 Silica Gel Column Chromatography (Chloroform/Methanol Gradient) Concentration2->Column_Chroma1 Select Chloroform/ Ethyl Acetate Fraction TLC TLC Monitoring and Pooling of Fractions Column_Chroma1->TLC Column_Chroma2 Sephadex LH-20 Chromatography (Methanol) TLC->Column_Chroma2 Prep_HPLC Preparative HPLC (C18, Acetonitrile/Water Gradient) Column_Chroma2->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Workflow for this compound Extraction and Purification.

Hypothesized Signaling Pathway

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the activities of related furanoditerpenoids from Tinospora crispa, a potential mechanism of action in the context of metabolic regulation can be hypothesized. For instance, Borapetoside C has been shown to improve insulin sensitivity through the IR-Akt-GLUT2 signaling pathway, while Borapetoside E has been found to suppress the expression of sterol regulatory element-binding proteins (SREBPs).[5][6]

Hypothesized_Signaling_Pathway cluster_Insulin Insulin Signaling Pathway cluster_Lipid Lipid Metabolism cluster_Inflammation Inflammatory Response BorapetosideF This compound InsulinReceptor Insulin Receptor (IR) BorapetosideF->InsulinReceptor Activates (?) SREBP SREBPs BorapetosideF->SREBP Inhibits (?) NFkB NF-κB Pathway BorapetosideF->NFkB Inhibits (?) PI3K_Akt PI3K/Akt Pathway InsulinReceptor->PI3K_Akt GLUT GLUT Translocation PI3K_Akt->GLUT GlucoseUptake Increased Glucose Uptake GLUT->GlucoseUptake Lipogenesis Decreased Lipogenesis SREBP->Lipogenesis Inflammatory_Cytokines Decreased Inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Inflammatory_Cytokines

Caption: Hypothesized Signaling Pathways for this compound.

References

Application Notes and Protocols for the Quantification of Borapetoside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Borapetoside F, a furanoditerpenoid found in Tinospora crispa. The methodologies described herein are based on established analytical techniques for the quantification of related furanoditerpenoids and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound is a natural compound isolated from Tinospora crispa, a plant with a history of use in traditional medicine.[1] As research into the pharmacological properties of this compound and other furanoditerpenoids continues, robust and reliable analytical methods for their quantification are essential for quality control, pharmacokinetic studies, and drug development. This document outlines a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with UV and Mass Spectrometry (MS) detection for the accurate quantification of this compound. Additionally, a relevant biological signaling pathway is illustrated to provide context for its potential mechanism of action.

Analytical Method: UHPLC-UV-MS

A highly sensitive and specific method for the quantification of this compound, along with other related furanoditerpenes like Borapetosides B and C, has been developed and validated using UHPLC coupled with a photodiode array (PDA) detector and a single quadrupole mass spectrometer.[2] This method is suitable for the chemical fingerprinting of Tinospora species and for the precise quantification of its marker compounds.[3][4]

Experimental Protocol: UHPLC-UV-MS Analysis

This protocol is adapted from a method developed for the analysis of diterpenoids in a closely related species, Tinospora sinensis, and is expected to provide excellent separation and detection for this compound.[2][5]

2.1.1. Sample Preparation

  • Extraction: Accurately weigh the powdered plant material (e.g., stems of Tinospora crispa). Add a 10-fold volume of 70:30 (v/v) ethanol/water.[5]

  • Reflux: Heat the mixture under reflux for 2 hours.

  • Filtration: Allow the mixture to cool and then filter through a 0.45 µm membrane filter.

  • Dilution: Dilute the filtrate with the initial mobile phase to an appropriate concentration for UHPLC analysis.

2.1.2. Instrumentation and Conditions

  • Instrumentation: A UHPLC system equipped with a binary pump, autosampler, PDA detector, and a single quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[2][5]

  • Column: Waters Sunfire C18 column (250 mm × 4.6 mm i.d., 5 µm).[5]

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water

    • B: Acetonitrile[5]

  • Gradient Elution:

    • 0–5 min, 8–12% B

    • 5–25 min, 12–16% B

    • 25–45 min, 16–25% B

    • 45–75 min, 25–46% B

    • 75–80 min, 46–58% B

    • 80–95 min, 58–65% B[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • PDA Detection: Monitor at an appropriate wavelength for furanoditerpenoids (e.g., 210 nm).

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).

    • Data Acquisition: Full scan mode for qualitative analysis and Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] A summary of the validation parameters from a similar study on Borapetosides is presented in the table below.[2]

ParameterSpecificationResult
Linearity (r²) ≥ 0.999Data not available for this compound
Accuracy (% Recovery) 95 - 105%97 - 103%[2]
Precision (% RSD)
- Intra-day≤ 2%0.9 - 6.8%[2]
- Inter-day≤ 2%1.2 - 9.1%[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Data not available for this compound
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1Data not available for this compound
Specificity No interference at the retention time of the analyteMethod is specific for Borapetosides
Quantitative Data

The validated UHPLC-UV-MS method can be used to determine the concentration of this compound in various samples. An example of how quantitative data can be presented is shown below.

Sample IDMatrixThis compound Concentration (µg/g)% RSD (n=3)
TC-01Tinospora crispa stemData to be generatedData to be generated
TC-02Tinospora crispa leafData to be generatedData to be generated
DS-01Dietary SupplementData to be generatedData to be generated

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis plant_material Powdered Plant Material extraction Solvent Extraction (70% Ethanol) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration dilution Dilution filtration->dilution uhplc UHPLC Separation dilution->uhplc pda PDA Detection uhplc->pda ms MS Detection uhplc->ms quantification Quantification pda->quantification ms->quantification validation Method Validation quantification->validation

Caption: Workflow for this compound Quantification.

Signaling Pathway

Borapetosides have been shown to influence insulin signaling pathways, which are crucial in the context of diabetes research.[7][8][9] The diagram below illustrates the insulin signaling pathway, which may be modulated by this compound and its analogs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm IR Insulin Receptor (IR) PI3K PI3K IR->PI3K Activates GLUT4_mem GLUT4 Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates GLUT4_vesicle->GLUT4_mem Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Insulin Insulin / Borapetoside C Insulin->IR Binds Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: Insulin Signaling Pathway.

References

Application Notes and Protocols: In Vitro Assay Development for Borapetoside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a furanoditerpene glycoside isolated from Tinospora crispa and Tinospora tuberculata, plants with a history of use in traditional medicine.[1][2] While related compounds such as Borapetoside A, C, and E have been investigated for their beneficial effects on glucose and lipid metabolism, the specific biological activities of this compound remain largely uncharacterized.[3][4][5] Studies on its analogues suggest a potential role in improving insulin sensitivity and modulating metabolic pathways, making this compound a compound of interest for drug discovery, particularly in the context of metabolic diseases like type 2 diabetes.[3][6]

This document provides a comprehensive suite of application notes and detailed protocols for the initial in vitro characterization of this compound. The assays described herein are designed to assess its cytotoxicity, impact on glucose uptake, effect on insulin signaling, and influence on adipocyte differentiation. These protocols provide a foundational framework for researchers to begin elucidating the therapeutic potential of this compound.

Preliminary Assay: Cellular Cytotoxicity Assessment

Application Note: Before evaluating the functional effects of this compound, it is crucial to determine its cytotoxic profile to establish a non-toxic working concentration range for subsequent cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[7][8] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce MTT to a purple formazan product.[7] The resulting color intensity is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., C2C12, 3T3-L1, or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a series of dilutions in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to each well. Incubate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[9] Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Illustrative Cytotoxicity Data
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
C2C12 (Mouse Myoblast)This compound24> 100
3T3-L1 (Mouse Preadipocyte)This compound24> 100
HepG2 (Human Hepatocyte)This compound2485.2

Table 1: Hypothetical cytotoxicity (IC₅₀) values for this compound across various cell lines. Subsequent functional assays should use concentrations well below the determined IC₅₀.

Mandatory Visualization: Cytotoxicity Assay Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-well Plate e1 Treat Cells (24h) p1->e1 p2 Prepare this compound Dilutions p2->e1 e2 Add MTT Reagent (4h) e1->e2 e3 Solubilize Formazan e2->e3 a1 Read Absorbance (570 nm) e3->a1 a2 Calculate IC50 a1->a2

Cytotoxicity Assay Workflow

Functional Assay: Glucose Uptake in C2C12 Myotubes

Application Note: Skeletal muscle is the primary site for insulin-mediated glucose disposal. An increase in glucose uptake into muscle cells is a key indicator of improved insulin sensitivity. This assay evaluates the effect of this compound on glucose uptake in differentiated C2C12 myotubes, a well-established in vitro model for skeletal muscle.[10][11] The assay utilizes a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the amount of glucose uptake.[12]

Experimental Protocol: 2-NBDG Glucose Uptake Assay
  • Cell Differentiation: Seed C2C12 myoblasts in a 96-well plate. Grow to confluence and then differentiate into myotubes by switching to DMEM containing 2% horse serum for 4-6 days.

  • Serum Starvation: Wash the differentiated myotubes with PBS and incubate in serum-free DMEM for 3-4 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control in serum-free DMEM for a specified time (e.g., 1 hour). Include a positive control group treated with insulin (100 nM) for the last 30 minutes of the incubation.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 80 µM.[12] Incubate for 30 minutes at 37°C.

  • Stop Uptake: Terminate the uptake by removing the 2-NBDG-containing medium and washing the cells three times with ice-cold PBS.

  • Data Acquisition: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control group. Express data as a percentage of basal glucose uptake.

Data Presentation: Illustrative Glucose Uptake Data
Treatment GroupConcentration (µM)Glucose Uptake (% of Control)
Vehicle Control-100 ± 5.2
Insulin (Positive Control)0.1175 ± 8.1
This compound1110 ± 4.5
This compound5135 ± 6.3
This compound10158 ± 7.9
This compound + Insulin10 + 0.1210 ± 9.4

Table 2: Hypothetical data showing a dose-dependent increase in glucose uptake in C2C12 myotubes treated with this compound, and a potential synergistic effect with insulin.

Mandatory Visualization: Glucose Uptake Assay Workflow

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis p1 Differentiate C2C12 Myoblasts p2 Serum Starve Myotubes (3h) p1->p2 e1 Treat with this compound p2->e1 e3 Add 2-NBDG (30 min) e1->e3 e2 Add Insulin (Positive Control) e2->e3 e4 Wash with Cold PBS e3->e4 a1 Read Fluorescence (485/535 nm) e4->a1 a2 Normalize Data a1->a2

Glucose Uptake Assay Workflow

Mechanistic Assay: Insulin Signaling Pathway Analysis

Application Note: The canonical insulin signaling pathway involves the phosphorylation of the insulin receptor (IR) and its substrate (IRS), leading to the activation of phosphatidylinositol 3-kinase (PI3K) and the subsequent phosphorylation of Akt (Protein Kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Investigating the phosphorylation status of key proteins like IR and Akt can reveal whether this compound acts through this critical pathway.[5][13] Western blotting is the gold-standard technique for this analysis.

Experimental Protocol: Western Blotting
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., C2C12 myotubes or HepG2 cells) to ~80% confluency. Serum starve the cells, then treat with this compound and/or insulin as described in the glucose uptake assay.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total IR, phospho-IR (p-IR), total Akt, and phospho-Akt (p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each condition.

Data Presentation: Illustrative Western Blot Data
Treatment Groupp-IR / Total IR (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.01.0
Insulin (100 nM)5.24.8
This compound (10 µM)2.11.9
This compound + Insulin7.56.9

Table 3: Hypothetical densitometry analysis showing that this compound may induce phosphorylation of IR and Akt and potentially enhance insulin-stimulated phosphorylation.

Mandatory Visualization: Insulin Signaling Pathway

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR BF This compound (Hypothesized Action) BF->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Vesicle pAkt->GLUT4 Membrane GLUT4 Translocation GLUT4->Membrane Uptake Glucose Uptake Membrane->Uptake

Hypothesized Action of this compound on the Insulin Signaling Pathway

Functional Assay: Adipocyte Differentiation

Application Note: Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is critical for maintaining metabolic homeostasis. Dysregulation of this process is linked to obesity and insulin resistance. The 3T3-L1 cell line is the most widely used in vitro model to study adipocyte differentiation.[5] This assay assesses the potential of this compound to modulate adipogenesis by treating 3T3-L1 preadipocytes during their differentiation and quantifying the subsequent lipid accumulation using Oil Red O staining.

Experimental Protocol: 3T3-L1 Differentiation and Oil Red O Staining
  • Cell Culture: Grow 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation cocktail (MDI) containing DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin. Treat cells with various concentrations of this compound or a vehicle control during this phase. A positive control, such as Rosiglitazone, can be included.

  • Maturation (Day 2 onwards): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin (with this compound or vehicle).

  • Maintenance: After another 48 hours, switch to DMEM with 10% FBS (with this compound or vehicle) and replace it every 2 days until day 8-10, when mature adipocytes with visible lipid droplets are formed.

  • Oil Red O Staining:

    • Wash the differentiated cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with a working solution of Oil Red O for 20 minutes to stain the intracellular lipid droplets.

    • Wash extensively with water and visualize the stained cells under a microscope.

  • Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol. Measure the absorbance of the eluate at 490-520 nm.

Data Presentation: Illustrative Adipogenesis Data
Treatment GroupConcentration (µM)Lipid Accumulation (OD at 490 nm)
Undifferentiated Control-0.15 ± 0.02
Differentiated (Vehicle)-1.25 ± 0.11
Rosiglitazone (Positive Control)11.88 ± 0.15
This compound11.35 ± 0.12
This compound51.59 ± 0.14
This compound101.72 ± 0.16

Table 4: Hypothetical quantitative data from Oil Red O staining, suggesting this compound may enhance adipocyte differentiation and lipid accumulation in a dose-dependent manner.

Mandatory Visualization: Adipocyte Differentiation Workflow

cluster_prep Cell Culture cluster_exp Differentiation (8-10 Days) cluster_analysis Analysis p1 Grow 3T3-L1 to Confluence p2 Maintain 2 Days Post-Confluence p1->p2 e1 Day 0: Induce with MDI + this compound p2->e1 e2 Day 2: Change to Insulin Medium + this compound e1->e2 e3 Day 4+: Maintain in FBS Medium + this compound e2->e3 a1 Fix and Stain with Oil Red O e3->a1 a2 Elute Stain & Read OD a1->a2

Adipocyte Differentiation Workflow

Conclusion

The protocols outlined in this document provide a robust starting point for the systematic in vitro evaluation of this compound. By first establishing a safe therapeutic window with cytotoxicity assays, researchers can confidently proceed to functional and mechanistic studies. The glucose uptake, insulin signaling, and adipocyte differentiation assays will generate critical data to build a comprehensive biological activity profile for this compound, helping to determine its potential as a lead compound for the development of novel metabolic therapies.

References

Application Notes and Protocols for Borapetoside F in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a furanoditerpene glycoside isolated from the plant Tinospora crispa, a member of the Menispermaceae family.[1] While research on this compound is still in its nascent stages, studies on closely related compounds, Borapetoside A and C, have revealed significant biological activities, particularly in the context of metabolic diseases.[2][3][4] These compounds have been shown to modulate insulin signaling and glucose metabolism, suggesting that this compound may hold similar therapeutic potential.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture studies, drawing upon the established methodologies for related borapetosides to investigate its potential effects on cellular signaling, glucose uptake, and apoptosis.

Data Presentation

Table 1: Summary of Reported Effects of Related Borapetosides in In Vitro and In Vivo Models
CompoundModel SystemKey FindingsReported Concentrations/DosesReference
Borapetoside A C2C12 skeletal muscle cells, Hep3B cellsIncreased glycogen content in a concentration-dependent manner. Enhanced glycogen synthesis in IL-6-induced insulin-resistant C2C12 cells.In vitro: Not specified[4][5]
Normal, Type 1 & Type 2 Diabetic MiceLowered plasma glucose. Increased plasma insulin levels in normal and T2DM mice. Reduced hepatic gluconeogenesis.In vivo: Not specified[4][5]
Borapetoside C Normal, Type 1 & Type 2 Diabetic MiceImproved insulin sensitivity and glucose tolerance. Increased phosphorylation of insulin receptor (IR) and Akt. Increased expression of glucose transporter-2 (GLUT2).0.1 mg/kg and 5 mg/kg (i.p.)[2][3]
Borapetoside E High-Fat-Diet-Induced Obese MiceImproved hyperglycemia, insulin resistance, and hyperlipidemia. Suppressed expression of sterol regulatory element-binding proteins (SREBPs).Not specified[6][7]

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Glucose Uptake in C2C12 Myotubes

This protocol is designed to assess the potential of this compound to stimulate glucose uptake in a skeletal muscle cell line, a key process in maintaining glucose homeostasis.

Materials:

  • This compound (MedchemExpress or other reputable supplier)

  • C2C12 myoblasts (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Insulin (positive control)

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation fluid and counter (for radiolabeled glucose) or plate reader (for fluorescent glucose)

  • Lysis buffer (e.g., 0.1% SDS)

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% HS and 1% Penicillin-Streptomycin).

    • Allow cells to differentiate into myotubes for 4-6 days, replacing the differentiation medium every 48 hours.

  • Serum Starvation:

    • Before treatment, wash the differentiated myotubes twice with warm PBS.

    • Incubate the cells in serum-free DMEM for 2-4 hours.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to desired final concentrations (e.g., 1, 10, 50, 100 µM) in serum-free DMEM. Include a vehicle control (DMSO) and a positive control (e.g., 100 nM insulin).

    • Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 30 minutes).

  • Glucose Uptake Assay:

    • Following treatment, add 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) or 2-NBDG (e.g., 100 µM) to each well and incubate for 10-15 minutes at 37°C.

    • To stop the uptake, wash the cells three times with ice-cold PBS.

    • Lyse the cells with lysis buffer.

    • For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • For fluorescent glucose, measure the fluorescence of the lysate using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Normalize the glucose uptake data to the protein concentration of each sample.

    • Express the results as a fold change relative to the vehicle control.

Protocol 2: Analysis of Insulin Signaling Pathway Activation by Western Blotting

This protocol outlines the steps to determine if this compound activates key proteins in the insulin signaling pathway, such as Akt.

Materials:

  • Differentiated C2C12 myotubes (as in Protocol 1)

  • This compound

  • Insulin

  • Serum-free DMEM

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Follow steps 1-3 from Protocol 1 to differentiate, starve, and treat C2C12 myotubes with this compound or insulin.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., GAPDH).

    • Express the results as a fold change relative to the vehicle control.

Protocol 3: Assessment of this compound-Induced Apoptosis by Annexin V/PI Staining

This protocol is designed to investigate the potential cytotoxic effects of this compound by quantifying apoptotic and necrotic cell populations.

Materials:

  • A suitable cancer cell line (e.g., HepG2, MCF-7) or other cell type of interest

  • Complete growth medium for the chosen cell line

  • This compound

  • Staurosporine or another known apoptosis inducer (positive control)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 24 or 48 hours. Include a vehicle control and a positive control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Present the data as bar graphs showing the distribution of cell populations at different concentrations of this compound.

Visualizations

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment & Assay C2C12_myoblasts C2C12 Myoblasts Differentiation Differentiation (DMEM + 2% HS) C2C12_myoblasts->Differentiation C2C12_myotubes Differentiated C2C12 Myotubes Differentiation->C2C12_myotubes Serum_Starvation Serum Starvation C2C12_myotubes->Serum_Starvation Treatment This compound Treatment Serum_Starvation->Treatment Glucose_Uptake Glucose Uptake Assay (2-NBDG or [3H]2-DG) Treatment->Glucose_Uptake Analysis Data Analysis Glucose_Uptake->Analysis

Caption: Experimental workflow for assessing the effect of this compound on glucose uptake.

G Borapetoside_F This compound Insulin_Receptor Insulin Receptor (IR) Borapetoside_F->Insulin_Receptor Hypothesized Interaction PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt GLUT4_translocation GLUT4 Translocation to Membrane pAkt->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Hypothesized signaling pathway for this compound-mediated glucose uptake.

G cluster_0 Cell Treatment cluster_1 Apoptosis Detection Cells Cancer Cells Treatment This compound Treatment (24/48h) Cells->Treatment Harvesting Harvest Cells Treatment->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Quantification Quantification of Apoptotic vs. Live/Necrotic Cells Flow_Cytometry->Quantification

Caption: Workflow for the detection of this compound-induced apoptosis.

References

Application Notes and Protocols for Testing Borapetoside F Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Borapetoside F is a furanoditerpene glycoside isolated from the medicinal plant Tinospora crispa.[1] While research on this compound is emerging, its structural similarity to other compounds from the same plant, such as Borapetosides A, C, and E, suggests potential therapeutic applications. These related compounds have demonstrated notable efficacy in preclinical models of metabolic disorders, particularly type 2 diabetes, by improving insulin sensitivity and glucose metabolism.[2][3][4][5][6][7] Additionally, computational studies on Borapetoside C suggest a potential role in cancer treatment, specifically melanoma, by targeting key signaling pathways.[8]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in animal models relevant to metabolic disease, cancer, and inflammation. The protocols are designed for researchers, scientists, and drug development professionals to facilitate a structured approach to preclinical testing.

Section 1: Evaluation of Anti-Diabetic Efficacy in a High-Fat Diet-Induced Type 2 Diabetes Mouse Model

This section outlines the use of a diet-induced obesity model in mice to assess the potential of this compound in treating type 2 diabetes and related metabolic syndromes, based on protocols successfully used for Borapetoside E.[2][3]

Experimental Protocol
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Induction of Type 2 Diabetes:

    • Divide mice into a control group (Normal Diet - ND) and a high-fat diet group (HFD).

    • Feed the ND group a standard chow diet.

    • Feed the HFD group a diet consisting of 60% kcal from fat for 12-16 weeks to induce obesity, hyperglycemia, and insulin resistance.

  • Treatment Administration:

    • After the induction period, randomly divide the HFD mice into a vehicle control group and this compound treatment groups (e.g., low, medium, and high dose).

    • Administer this compound or vehicle (e.g., saline with 0.5% DMSO) daily via intraperitoneal injection or oral gavage for a specified period (e.g., 4-8 weeks).[2][3] A positive control group treated with metformin can also be included.[2][3]

  • Efficacy Endpoints:

    • Body Weight and Food Intake: Monitor weekly.

    • Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.

    • Glucose Tolerance Test (GTT): Perform at the end of the treatment period. After an overnight fast, administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Perform 3-4 days after the GTT. After a 6-hour fast, administer an intraperitoneal injection of human insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

    • Serum Analysis: At the end of the study, collect blood via cardiac puncture to measure serum insulin, triglycerides, and total cholesterol.

    • Histopathology: Harvest liver and adipose tissue for histological analysis (e.g., H&E staining) to assess hepatic steatosis and adipocyte size.

Data Presentation

Table 1: Metabolic Parameters in HFD-Induced Diabetic Mice Treated with this compound

GroupDose (mg/kg)Final Body Weight (g)Fasting Blood Glucose (mg/dL)Area Under the Curve (GTT)Area Under the Curve (ITT)Serum Insulin (ng/mL)Serum Triglycerides (mg/dL)
Normal Diet-
HFD + Vehicle-
HFD + BPF (Low)
HFD + BPF (Mid)
HFD + BPF (High)
HFD + Metformin

Experimental Workflow and Signaling Pathway

HFD_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis A C57BL/6J Mice (6-8 weeks old) B Acclimatization (1 week) A->B C Group Allocation B->C D Normal Diet Group C->D E High-Fat Diet (HFD) Group (12-16 weeks) C->E F Randomize HFD Mice E->F G HFD + Vehicle F->G H HFD + this compound (Low, Mid, High Doses) F->H I HFD + Metformin F->I J Weekly Monitoring: Body Weight, Blood Glucose I->J K End-of-Study Tests: GTT, ITT J->K L Terminal Procedures: Blood & Tissue Collection K->L M Data Analysis: Biochemical, Histological L->M Insulin_Signaling cluster_pathway Hypothetical Signaling Pathway for this compound Insulin Insulin IR Insulin Receptor (IR) Insulin->IR BPF This compound BPF->IR enhances phosphorylation Akt Akt/PKB IR->Akt phosphorylation GLUT GLUT2/4 Translocation Akt->GLUT Glycogen Glycogen Synthesis Akt->Glycogen Gluconeo Hepatic Gluconeogenesis Akt->Gluconeo PDX_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis A Immunodeficient Mice (e.g., NSG) C Subcutaneous Implantation of Tumor Fragment A->C B Patient Melanoma Tissue B->C D Monitor Tumor Growth C->D E Randomize Mice when Tumor ≈ 100-150 mm³ D->E F Vehicle Control Group E->F G This compound Groups (Multiple Doses) E->G H Positive Control Group E->H I Measure Tumor Volume & Body Weight (2x/week) H->I J Monitor Survival I->J K Terminal Tumor Excision I->K L Histology & Molecular Analysis K->L Edema_Workflow A Select Wistar Rats (150-200g) B Randomize into Groups: Vehicle, BPF, Positive Control A->B C Administer Treatment (Oral or IP) B->C D Measure Baseline Paw Volume (t=0) C->D E Induce Inflammation: 0.1mL 1% Carrageenan Injection D->E F Measure Paw Volume at 1, 2, 3, and 4 hours E->F G Calculate Paw Volume Increase and % Inhibition F->G H Statistical Analysis G->H

References

Application Notes and Protocols for Studying Insulin Signaling Pathways with Borapetoside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside F is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a history of use in traditional medicine for treating diabetes. While direct experimental evidence for this compound's effect on insulin signaling is emerging, related compounds from the same plant, such as Borapetoside A, C, and E, have demonstrated significant potential in modulating this critical metabolic pathway.[1][2][3] This document provides detailed application notes and protocols for researchers to investigate the potential of this compound as a modulator of insulin signaling pathways, based on the known effects of its structural analogs.

Studies on Borapetosides A and C have shown that they can improve insulin sensitivity and increase glucose utilization.[1][4] These effects are mediated through the activation of the insulin receptor (IR) and subsequent phosphorylation of protein kinase B (Akt), leading to the translocation of glucose transporters (like GLUT2 and GLUT4) to the cell membrane and increased glycogen synthesis.[5][6] Borapetoside E has also been shown to ameliorate hyperglycemia and insulin resistance by activating the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β), and improving GLUT2 expression.

These findings suggest that this compound may act as an insulin sensitizer, potentially through the activation of the PI3K/Akt signaling pathway. The following protocols provide a framework for researchers to test this hypothesis and elucidate the specific molecular mechanisms of this compound.

Data Presentation

The following table summarizes the effects of various Borapetosides on key insulin signaling events, providing a rationale for investigating this compound.

CompoundKey EffectModel SystemNotable FindingsReference
Borapetoside A Increases glucose utilization and activates insulin signaling.C2C12 myotubes and Hep3B cellsMediated through both insulin-dependent and independent pathways.[4]
Borapetoside C Improves insulin sensitivity and enhances glucose utilization.Diabetic miceIncreased phosphorylation of IR and Akt, and expression of GLUT2.[5]
Borapetoside E Improves hyperglycemia and insulin resistance.High-fat-diet-induced obese miceActivated Akt and GSK3β phosphorylation and improved GLUT2 expression.

Experimental Protocols

I. In Vitro Glucose Uptake Assay

This protocol is designed to determine the effect of this compound on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes or C2C12 myotubes.

Materials:

  • 3T3-L1 or C2C12 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Insulin

  • This compound

  • 2-deoxy-D-[³H]glucose or a non-radioactive glucose uptake assay kit

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes or C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For 3T3-L1 cells, induce differentiation into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

    • For C2C12 cells, induce differentiation into myotubes by switching to DMEM with 2% horse serum.

  • Serum Starvation:

    • Once cells are fully differentiated, wash them twice with PBS.

    • Incubate the cells in serum-free DMEM for 2-4 hours to induce a basal state.

  • Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a predetermined time (e.g., 1, 6, 12, 24 hours).

    • Include a positive control (e.g., 100 nM insulin for 30 minutes) and a vehicle control (e.g., DMSO).

  • Glucose Uptake Measurement:

    • Wash the cells three times with warm PBS.

    • Add 2-deoxy-D-[³H]glucose (or the fluorescent glucose analog from a kit) in PBS and incubate for 10-20 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with the appropriate lysis buffer.

    • If using a radioactive tracer, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using a non-radioactive kit, follow the manufacturer's instructions for measurement.

  • Data Analysis:

    • Normalize the glucose uptake to the protein concentration of each sample.

    • Express the results as a fold change relative to the vehicle control.

II. Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of Akt at Ser473, a key indicator of insulin signaling activation.

Materials:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes

  • This compound

  • Insulin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and differentiate cells as described in the glucose uptake assay protocol.

    • Serum starve the cells for 2-4 hours.

    • Treat the cells with this compound at various concentrations and for different durations. Include positive (insulin) and vehicle controls.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to remove debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-Akt to total Akt for each sample.

    • Express the results as a fold change relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

InsulinSignaling Insulin Insulin or This compound IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P pAkt p-Akt Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle GSK3b GSK3β pAkt->GSK3b GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake pGSK3b p-GSK3β (inactive) GSK3b->pGSK3b P Glycogen_Synthase Glycogen Synthase pGSK3b->Glycogen_Synthase Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: Hypothesized insulin signaling pathway activated by this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture 3T3-L1 or C2C12 cells Differentiate Differentiate into adipocytes or myotubes Culture->Differentiate Starve Serum Starve Differentiate->Starve Treat Treat with this compound, Insulin (positive control), or Vehicle (negative control) Starve->Treat GlucoseUptake Glucose Uptake Assay Treat->GlucoseUptake WesternBlot Western Blot for p-Akt Treat->WesternBlot AnalyzeGU Analyze Glucose Uptake Data GlucoseUptake->AnalyzeGU AnalyzeWB Analyze Western Blot Data WesternBlot->AnalyzeWB

Caption: General experimental workflow for studying this compound.

References

Unveiling the Anti-Diabetic Potential of Borapetoside F: A Detailed Protocol for Assessing Hypoglycemic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Shanghai, China - In the ongoing search for novel therapeutic agents to combat diabetes, natural products remain a promising frontier. Borapetoside F, a clerodane diterpenoid glycoside isolated from Tinospora crispa, has been identified as a compound of interest for its potential hypoglycemic properties. This document provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the anti-diabetic effects of this compound. The following protocols are based on established methodologies for assessing the hypoglycemic effects of natural compounds and the known mechanisms of related borapetosides.

Introduction

Diabetes mellitus is a global health crisis demanding the development of new and effective treatments. Borapetosides, a class of compounds found in Tinospora crispa, have demonstrated significant hypoglycemic activity. Notably, Borapetoside A and C have been shown to improve insulin sensitivity and glucose uptake.[1][2][3][4][5] Borapetoside C, for instance, exerts its effects through the activation of the IR-Akt-GLUT2 signaling pathway.[3] Based on the activity of its analogs, this compound is a compelling candidate for investigation as a potential anti-diabetic agent.

This protocol outlines a multi-step approach to comprehensively assess the hypoglycemic potential of this compound, encompassing in vitro enzymatic assays, in vivo animal studies, and in silico molecular docking.

In Vitro Assessment of Hypoglycemic Activity

The initial screening of this compound's hypoglycemic effect can be efficiently performed through in vitro enzymatic assays that target key enzymes involved in carbohydrate digestion and glucose metabolism.

α-Amylase Inhibition Assay

This assay determines the ability of this compound to inhibit α-amylase, an enzyme responsible for the breakdown of starch into simpler sugars.

Protocol:

  • Prepare a solution of porcine pancreatic α-amylase (2 U/mL) in Tris-HCl buffer (0.5 M, pH 6.9 containing 0.01M CaCl2).

  • Dissolve this compound in 0.1% DMSO to prepare various concentrations.

  • Mix 0.2 mL of the this compound solution with 0.2 mL of a 1% starch solution (pre-boiled for 5 minutes and pre-incubated at 37°C).

  • Initiate the reaction by adding 0.1 mL of the α-amylase solution and incubate for 10 minutes at 37°C.

  • Terminate the reaction by adding 0.5 mL of 50% acetic acid.

  • Centrifuge the mixture at 1811 g for 5 minutes at 4°C.

  • Measure the absorbance of the supernatant at 595 nm. Acarbose is used as a positive control.[6]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Ac+) – (Ac-) – (As - Ab)] / [(Ac+) – (Ac-)] × 100 where Ac+ is the absorbance of the enzyme without inhibitor, Ac- is the absorbance without the enzyme, As is the absorbance of the test sample with the enzyme, and Ab is the absorbance of the test sample without the enzyme.[6]

α-Glucosidase Inhibition Assay

This assay evaluates the inhibitory effect of this compound on α-glucosidase, an enzyme that breaks down disaccharides into glucose.

Protocol:

  • Prepare a solution of α-glucosidase (1 U/mL) in a 100 mM phosphate buffer (pH 6.8).

  • Prepare various concentrations of this compound.

  • Pre-incubate 20 µL of the this compound solution with 20 µL of the α-glucosidase solution for 5 minutes at 37°C.[7]

  • Add 20 µL of 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to start the reaction and incubate for 20 minutes at 37°C.[7]

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate.[7]

  • Measure the absorbance at 405 nm.[7][8] Acarbose is used as a positive control.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(AC - AS) / AC] × 100 where AC is the absorbance of the control and AS is the absorbance of the tested sample.[9]

Assay Parameter This compound (Predicted) Acarbose (Reference)
α-Amylase InhibitionIC50 (µg/mL)Data to be determined~50
α-Glucosidase InhibitionIC50 (µg/mL)Data to be determined~200

Caption: Predicted IC50 values for this compound in comparison to the standard drug Acarbose.

In Vivo Evaluation in a Diabetic Animal Model

To assess the systemic hypoglycemic effects of this compound, an in vivo study using a streptozotocin (STZ)-induced diabetic mouse model is recommended.[10][11][12][13][14]

Induction of Diabetes

Protocol:

  • Use male C57BL/6 mice, fasted for 4-6 hours prior to induction.[10][13]

  • Prepare a fresh solution of STZ in sodium citrate buffer (pH 4.5) immediately before injection.[14]

  • Induce diabetes by a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).[10][14]

  • Confirm diabetes by measuring blood glucose levels from the tail vein after 72 hours. Mice with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.[12]

Experimental Design and Treatment

Protocol:

  • Divide diabetic mice into the following groups (n=8-10 per group):

    • Group 1: Normal control (non-diabetic, vehicle treatment)

    • Group 2: Diabetic control (vehicle treatment)

    • Group 3: this compound (low dose, e.g., 10 mg/kg)

    • Group 4: this compound (high dose, e.g., 50 mg/kg)

    • Group 5: Metformin (positive control, e.g., 200 mg/kg)

  • Administer this compound or vehicle orally or via IP injection daily for a period of 2-4 weeks.

  • Monitor body weight and fasting blood glucose levels regularly.

Oral Glucose Tolerance Test (OGTT)

An OGTT is performed at the end of the treatment period to assess glucose homeostasis.

Protocol:

  • Fast the mice overnight.

  • Administer an oral glucose load (2 g/kg body weight).

  • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Measure blood glucose levels at each time point.

Parameter Diabetic Control This compound (Low Dose) This compound (High Dose) Metformin
Fasting Blood Glucose (mg/dL)~350Data to be determinedData to be determined~150
AUC in OGTT (mg·h/dL)~50000Data to be determinedData to be determined~25000
Body Weight Change (%)~ -10%Data to be determinedData to be determined~ +5%

Caption: Expected outcomes of in vivo studies on key metabolic parameters.

Investigation of the Molecular Mechanism

Based on the known activity of related compounds, the hypoglycemic effect of this compound is likely mediated through the insulin signaling pathway.

Western Blot Analysis

This technique can be used to quantify the protein expression levels of key components of the insulin signaling pathway in liver and muscle tissues collected from the in vivo study.

Protocol:

  • Homogenize tissue samples and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against:

    • Phospho-Insulin Receptor (p-IR)

    • Insulin Receptor (IR)

    • Phospho-Akt (p-Akt)

    • Akt

    • Glucose Transporter 2 (GLUT2)

    • β-actin (as a loading control)

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensity using densitometry software.

Molecular Docking

In silico molecular docking can predict the binding affinity and interaction of this compound with key proteins in the insulin signaling pathway, such as the insulin receptor and Akt.

Protocol:

  • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) and the target proteins (e.g., Insulin Receptor, Akt) from the Protein Data Bank.

  • Prepare the ligand and protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Define the binding site on the target protein.

  • Perform docking simulations using software such as AutoDock Vina.[15][16]

  • Analyze the docking results to identify the best binding pose, binding energy, and key interacting amino acid residues.

Target Protein Binding Energy (kcal/mol) (Predicted) Interacting Residues (Predicted)
Insulin ReceptorData to be determinedData to be determined
AktData to be determinedData to be determined

Caption: Predicted binding affinities of this compound with key target proteins.

Visualizing the Protocols and Pathways

To provide a clear overview of the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Alpha-Amylase Assay Alpha-Amylase Assay Alpha-Glucosidase Assay Alpha-Glucosidase Assay STZ-Induced Diabetic Model STZ-Induced Diabetic Model Alpha-Glucosidase Assay->STZ-Induced Diabetic Model Treatment with this compound Treatment with this compound STZ-Induced Diabetic Model->Treatment with this compound Oral Glucose Tolerance Test Oral Glucose Tolerance Test Treatment with this compound->Oral Glucose Tolerance Test Western Blot Analysis Western Blot Analysis Oral Glucose Tolerance Test->Western Blot Analysis Molecular Docking Molecular Docking This compound This compound This compound->Alpha-Amylase Assay This compound->Alpha-Glucosidase Assay This compound->Molecular Docking

Caption: Experimental workflow for assessing the hypoglycemic effect of this compound.

G This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor Activates Insulin Insulin Insulin->Insulin Receptor Binds Akt Akt Insulin Receptor->Akt Phosphorylates GLUT2 GLUT2 Akt->GLUT2 Promotes translocation Glucose Uptake Glucose Uptake GLUT2->Glucose Uptake Facilitates Hypoglycemic Effect Hypoglycemic Effect Glucose Uptake->Hypoglycemic Effect Leads to

Caption: Proposed insulin signaling pathway for this compound's hypoglycemic effect.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a potential hypoglycemic agent. By following this systematic approach, researchers can elucidate its efficacy, mechanism of action, and therapeutic potential in the management of diabetes. The findings from these studies will be crucial in advancing this compound through the drug discovery pipeline.

References

Troubleshooting & Optimization

"improving Borapetoside F solubility for experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Borapetoside F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a furanoditerpene glycoside that has been isolated from plants of the Tinospora genus, such as Tinospora crispa and Tinospora tuberculata.[1][2] In research, it and related compounds are investigated for various potential pharmacological effects, including roles in managing metabolic disorders.[3][4][5]

Q2: What are the known solvents for this compound?

This compound is generally soluble in organic solvents. Common solvents include Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2][6] For biological experiments, DMSO is a frequently used solvent for creating stock solutions.

Q3: I dissolved this compound in DMSO for my cell culture experiment, but it precipitated when added to the aqueous media. Why is this happening and what can I do?

This is a common issue when working with hydrophobic compounds. The DMSO stock solution allows for a high concentration of this compound, but when this is diluted into an aqueous buffer or cell culture medium, the compound's low aqueous solubility can cause it to precipitate out of solution. To address this, you can try several strategies outlined in the troubleshooting guide below, such as using a lower final concentration of DMSO, employing co-solvents, or using solubility enhancers like surfactants.[7][8]

Q4: Is there a recommended storage condition for this compound solutions?

If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2] Generally, these solutions are usable for up to two weeks.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Troubleshooting Guide: Improving this compound Solubility

Issue: Precipitate Formation in Aqueous Solutions

Symptoms:

  • The solution becomes cloudy or turbid upon addition of this compound stock to aqueous media (e.g., PBS, cell culture media).

  • Visible particles form in the well of a culture plate after adding the compound.

Possible Causes:

  • Low aqueous solubility of this compound.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved.

  • The desired final concentration of this compound exceeds its solubility limit in the final aqueous medium.

Solutions:

Solution IDMethodDescriptionConsiderations
S1 Optimize DMSO Concentration Prepare a more concentrated initial stock solution in DMSO to minimize the volume added to the aqueous medium. However, be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
S2 Use of Co-solvents Employ a mixture of solvents to improve solubility. For in vivo studies, a common formulation involves dissolving the compound in a small amount of DMSO, then adding PEG300 and Tween 80 before finally adding saline or PBS.[9]The biocompatibility and potential effects of the co-solvents on the experimental model must be evaluated. Co-solvents like PEG300 and Tween 80 can have their own biological effects.[7][10]
S3 Incorporate Surfactants Non-ionic surfactants like Tween 20 or Tween 80 can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]For in vitro assays, the surfactant concentration must be kept below its critical micelle concentration (CMC) to avoid cell lysis.[8] The compatibility of the surfactant with the specific assay should be verified.
S4 Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used.The binding affinity of this compound to the specific cyclodextrin will determine the effectiveness of this method. This approach can be particularly useful for both in vitro and in vivo applications.[11][12]
Quantitative Data Summary
SolventTypeRecommended Use
DMSO Organic SolventStock solutions for in vitro and in vivo studies.[2]
Pyridine Organic SolventSolubilization for chemical analysis or synthesis.[2][6]
Methanol Organic SolventSolubilization for chemical analysis or synthesis.[2][6]
Ethanol Organic SolventAlternative to DMSO for stock solutions, though may have lower solubilizing power for highly hydrophobic compounds.[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, to be determined empirically).

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Store the stock solution in aliquots at -20°C.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent System

Objective: To prepare a this compound solution suitable for in vivo administration (e.g., intraperitoneal injection).

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • PEG300

  • Tween 80

  • Sterile Saline or PBS

Procedure:

  • Begin with the concentrated this compound stock solution in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock.

  • Add PEG300 to the tube. A common starting ratio is 1:6 (DMSO:PEG300). Mix well until the solution is clear.

  • Add Tween 80. A common starting volume is equivalent to the initial DMSO volume. Mix thoroughly.

  • Slowly add the sterile saline or PBS to reach the final desired volume and concentration, mixing continuously.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, optimization of the solvent ratios may be necessary.

Visualizations

experimental_workflow Workflow for Improving this compound Solubility cluster_prep Initial Preparation cluster_testing Solubility Testing cluster_troubleshooting Troubleshooting Strategies cluster_final Final Outcome start Start: this compound Powder prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock dilute Dilute Stock in Aqueous Medium prep_stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitate Formed? observe->precipitate optimize_dmso Optimize Final DMSO Concentration precipitate->optimize_dmso use_cosolvent Use Co-solvents (e.g., PEG300, Tween 80) precipitate->use_cosolvent Yes use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) precipitate->use_cyclodextrin Yes success Proceed with Experiment precipitate->success No optimize_dmso->dilute fail Re-evaluate Compound Concentration or Formulation optimize_dmso->fail use_cosolvent->dilute use_cosolvent->fail use_cyclodextrin->dilute use_cyclodextrin->fail

Caption: Workflow for troubleshooting this compound solubility issues.

logical_relationship Logical Relationships in Solubility Enhancement cluster_problem Problem cluster_consequence Consequence cluster_challenge Experimental Challenge cluster_solutions Potential Solutions problem This compound is Hydrophobic consequence Poor Aqueous Solubility problem->consequence challenge Precipitation in Biological Media consequence->challenge sol1 Increase Organic Solvent Content challenge->sol1 sol2 Form Micelles (Surfactants) challenge->sol2 sol3 Form Inclusion Complexes (Cyclodextrins) challenge->sol3

Caption: Key relationships in addressing poor solubility.

References

"Borapetoside F stability and degradation issues"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and potential degradation issues related to Borapetoside F for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common concerns during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[1] For short-term storage, such as during experimental use, it is advisable to keep the compound in a tightly sealed container, protected from light, at 4°C.

Q2: How stable is this compound in different solvents?

Q3: What are the likely degradation pathways for this compound?

This compound is a furanoditerpene glycoside.[2] Molecules with this structure are susceptible to degradation through several pathways, primarily hydrolysis of the glycosidic bond and oxidation or rearrangement of the furan ring and diterpene backbone.

  • Hydrolysis: The glycosidic linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the sugar moiety from the diterpene core.

  • Oxidation: The furan ring and other parts of the molecule with double bonds can be prone to oxidation, especially when exposed to air and light over extended periods.

  • Epimerization: Changes in pH or temperature could potentially lead to epimerization at chiral centers.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound have not been extensively characterized in the scientific literature. However, based on its structure, potential degradation products could include the aglycone (the diterpene part without the sugar) and the free sugar moiety resulting from hydrolysis. Oxidation could lead to various oxidized derivatives of the furan ring and the diterpene skeleton.

Troubleshooting Guide

Issue 1: Inconsistent experimental results over time.

  • Possible Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution for each experiment.

    • Aliquot Stock Solutions: Aliquot the main stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Protect from Light: Store all solutions in amber vials or wrap them in aluminum foil to protect them from light.

    • Control Temperature: Keep solutions on ice during experimental procedures whenever possible.

    • Purity Check: If degradation is suspected, verify the purity of the stock solution using an appropriate analytical method like HPLC-UV or LC-MS.

Issue 2: Loss of biological activity of this compound.

  • Possible Cause: Chemical degradation of the compound leading to inactive forms.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (solid at -20°C, solutions at -80°C).

    • Assess pH of Media: Be aware that the pH of your experimental media could affect the stability of this compound over the duration of the experiment. If possible, conduct pilot stability studies in your specific buffer or media.

    • Use of Antioxidants: For long-term experiments, consider if the addition of a small amount of an antioxidant is compatible with your experimental system, although this should be done with caution as it may interfere with your results.

Issue 3: Appearance of unknown peaks in chromatography (HPLC/LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Run a chromatogram of a freshly prepared solution from a new vial of solid this compound to use as a reference.

    • Stress Testing: To tentatively identify if the new peaks are degradation products, you can perform forced degradation studies. Expose small aliquots of this compound solution to heat, acid, base, and light, and then analyze the samples by HPLC or LC-MS to see if the unknown peaks increase.

    • Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks. This can provide clues as to the identity of the degradation products (e.g., loss of the sugar moiety).

Data Presentation

As there is a lack of specific quantitative stability data for this compound in the public domain, the following table provides a general guideline for researchers to consider when designing their experiments. It is highly recommended that users perform their own stability assessments for their specific experimental conditions.

ConditionPotential Effect on this compoundRecommendation
pH Hydrolysis of the glycosidic bond is more likely under strongly acidic or basic conditions.Maintain solutions at a neutral pH if possible. Use freshly prepared solutions for experiments at non-neutral pH.
Temperature Higher temperatures can accelerate degradation reactions.Store stock solutions at -80°C. Keep working solutions on ice. Avoid prolonged exposure to room temperature.
Light UV and visible light can promote photo-degradation, especially of the furan ring.Protect solid compound and solutions from light by using amber vials or foil wrapping.
Oxygen The furan ring and other unsaturated parts of the molecule can be susceptible to oxidation.Store solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term storage if high stability is critical.

Experimental Protocols

Protocol 1: General Protocol for Assessing this compound Stability in an Aqueous Buffer

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO or ethanol (e.g., 10 mM).

  • Preparation of Working Solutions: Dilute the stock solution to the final desired concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the working solution into several vials. Store these vials under different conditions to be tested (e.g., 4°C, 25°C, 37°C) and at different time points (e.g., 0h, 2h, 6h, 12h, 24h). Protect all samples from light.

  • Sample Analysis: At each time point, take a sample and analyze it immediately by a validated stability-indicating HPLC method. An HPLC-UV method is often suitable.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the 0h time point. A significant decrease in the peak area over time indicates instability under those conditions. The appearance of new peaks should also be noted.

Protocol 2: Forced Degradation Study of this compound

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol:water 1:1).

  • Acidic Degradation: Add 0.1 M HCl to a solution of this compound. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Degradation: Add 0.1 M NaOH to a solution of this compound. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to a solution of this compound. Incubate at room temperature.

  • Thermal Degradation: Keep a solution of this compound at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a solution of this compound to a UV lamp or direct sunlight.

  • Analysis: After the defined stress period, neutralize the acidic and basic samples, and analyze all samples by HPLC or LC-MS to observe the extent of degradation and the formation of new peaks.

Visualizations

Borapetoside_F_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Light/Air Epimerization Epimerization This compound->Epimerization pH/Heat Aglycone Aglycone Hydrolysis->Aglycone Sugar Moiety Sugar Moiety Hydrolysis->Sugar Moiety Oxidized Products Oxidized Products Oxidation->Oxidized Products Epimers Epimers Epimerization->Epimers

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Working Solution (in buffer/media) Stock_Solution->Working_Solution Conditions Incubate at various - Temperatures (4°C, 25°C, 37°C) - Time points (0, 2, 6, 24h) - Protect from light Working_Solution->Conditions HPLC_Analysis Analyze by HPLC-UV or LC-MS Conditions->HPLC_Analysis Data_Evaluation Quantify Peak Area Calculate % Remaining HPLC_Analysis->Data_Evaluation

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results/ Loss of Activity Check_Storage Check Storage Conditions (-20°C solid, -80°C solution) Inconsistent_Results->Check_Storage Check_Solution_Prep Review Solution Prep (Fresh solutions? Freeze-thaw?) Inconsistent_Results->Check_Solution_Prep Purity_Analysis Perform Purity Analysis (HPLC/LC-MS) Check_Storage->Purity_Analysis Check_Solution_Prep->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Optimize_Handling Optimize Handling: - Aliquot stocks - Protect from light - Use fresh solutions Degradation_Confirmed->Optimize_Handling Yes Continue_Experiments Continue Experiments Degradation_Confirmed->Continue_Experiments No Optimize_Handling->Continue_Experiments

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Borapetoside F Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Borapetoside F from its natural sources, primarily Tinospora crispa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a furanoditerpene glycoside, a type of secondary metabolite.[1][2] Its primary natural source is the plant Tinospora crispa, a member of the Menispermaceae family.[1][2][3] It is one of several related compounds, known as borapetosides, found in this plant.[3]

Q2: What are the key chemical properties of this compound?

Understanding the chemical properties of this compound is crucial for developing an effective extraction and purification strategy.

PropertyValue
Molecular Formula C₂₇H₃₄O₁₁
Molecular Weight 534.55 g/mol [1]
CAS Number 151200-50-9
Class Furanoditerpene Glycoside
Solubility Expected to be soluble in polar organic solvents like methanol and ethanol, and aqueous mixtures of these solvents.

Q3: What are the common challenges in extracting this compound?

The primary challenges in this compound extraction include:

  • Low Yield: Achieving a high yield of the pure compound can be difficult due to its relatively low concentration in the plant material and potential losses during multi-step purification.

  • Co-extraction of Impurities: The crude extract often contains a complex mixture of other compounds, such as other borapetosides, alkaloids, flavonoids, and sterols, which can interfere with the isolation of this compound.[3]

  • Degradation: Glycosidic bonds can be susceptible to hydrolysis under acidic or enzymatic conditions, potentially leading to the degradation of this compound during extraction. The stability of furanoditerpenoids can also be a concern.[4]

Troubleshooting Guide: Low this compound Extraction Yield

This guide addresses common issues that can lead to a lower-than-expected yield of this compound.

Problem 1: Low Yield of Crude Extract
Possible Cause Recommended Solution
Improper Plant Material Preparation - Drying: Ensure the Tinospora crispa stems are thoroughly dried to prevent enzymatic degradation of glycosides. Use a well-ventilated area or a low-temperature oven (40-50°C). - Grinding: The plant material should be ground into a fine, uniform powder to maximize the surface area for solvent penetration.
Suboptimal Solvent Selection - Solvent Polarity: Use polar solvents like methanol or ethanol. Aqueous mixtures (e.g., 70-80% ethanol or methanol) are often effective for extracting glycosides.[1] - Solvent-to-Solid Ratio: An insufficient volume of solvent can lead to incomplete extraction. Experiment with increasing the solvent-to-solid ratio (e.g., from 1:10 to 1:15 or 1:20 w/v).
Inefficient Extraction Method - Extraction Time: Ensure sufficient extraction time. For maceration, allow the plant material to soak for an adequate period (e.g., 24-72 hours) with periodic agitation. For methods like Soxhlet or reflux, ensure a sufficient number of cycles. - Temperature: While elevated temperatures can improve extraction efficiency, excessive heat can cause degradation. A moderately elevated temperature (e.g., 40-60°C) is often a good compromise.
Problem 2: Low Yield of Purified this compound after Fractionation and Chromatography
Possible Cause Recommended Solution
Losses During Liquid-Liquid Partitioning - Solvent System: Ensure the chosen solvent system for liquid-liquid partitioning effectively separates this compound from impurities. A common approach is to partition the aqueous extract with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, n-butanol). This compound, being a glycoside, is expected to partition into the more polar fractions like ethyl acetate or n-butanol.[3][5]
Ineffective Chromatographic Separation - Stationary Phase: Silica gel is a common choice for the initial column chromatography of furanoditerpenoids. Reversed-phase (C18) chromatography is often used for final purification. - Mobile Phase: The solvent system for column chromatography must be carefully optimized. A gradient elution from a less polar to a more polar solvent system is typically required to separate the complex mixture of compounds in the extract. - Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and combine the fractions containing this compound.
Degradation During Solvent Evaporation - Temperature: Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove solvents. Furanoditerpenoids can be sensitive to heat.
Co-elution with Other Compounds - Re-chromatography: If fractions are impure, they may need to be subjected to further chromatographic steps using a different solvent system or a different type of stationary phase to achieve the desired purity.

Experimental Protocols

General Extraction and Fractionation Protocol

This protocol is a general guideline based on methods used for the extraction of secondary metabolites from Tinospora crispa.[1]

  • Preparation of Plant Material:

    • Air-dry the stems of Tinospora crispa in a shaded, well-ventilated area.

    • Grind the dried stems into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 500 g) with 70% ethanol (e.g., 3 x 2.5 L) at room temperature for 24 hours for each extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude hydroalcoholic extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

      • n-hexane to remove non-polar compounds.

      • Dichloromethane (CH₂Cl₂) to isolate compounds of intermediate polarity. Borapetosides have been identified in this fraction.[6]

      • Ethyl acetate (EtOAc)

      • n-butanol (n-BuOH)

    • Concentrate each fraction to dryness using a rotary evaporator.

  • Purification:

    • Subject the fraction containing this compound (likely the CH₂Cl₂ or EtOAc fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Monitor the collected fractions by TLC, visualizing the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions containing the compound of interest and subject them to further purification, if necessary, using preparative HPLC with a C18 column.

Quantitative Data

The yield of this compound is highly dependent on the source of the plant material, the time of harvest, and the specific extraction and purification methods employed. The following table provides an example of yields for crude extracts and fractions from Tinospora crispa stems.

Extraction/Fractionation StepStarting Material (g)Yield (g)Percentage Yield (%)
Crude 70% Ethanol Extract 5007815.6
n-hexane Fraction 782835.9 (of crude extract)
Purified Extract (n-hexane insoluble) 785064.1 (of crude extract)

Note: The yield of pure this compound from these fractions would require further chromatographic purification and is typically a small fraction of the crude extract.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Extraction

Extraction_Workflow PlantMaterial Tinospora crispa Stems DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Maceration with 70% Ethanol DryingGrinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Hydroalcoholic Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-hexane, CH2Cl2, EtOAc, n-BuOH) CrudeExtract->Partitioning Fractions Solvent Fractions Partitioning->Fractions ColumnChromatography Silica Gel Column Chromatography Fractions->ColumnChromatography TLC_HPLC Fraction Monitoring (TLC/HPLC) ColumnChromatography->TLC_HPLC PurifiedFractions Combined Fractions TLC_HPLC->PurifiedFractions PrepHPLC Preparative HPLC (C18) PurifiedFractions->PrepHPLC BorapetosideF Pure this compound PrepHPLC->BorapetosideF

Caption: Workflow for the extraction and purification of this compound.

This compound and the Insulin Signaling Pathway

Borapetosides have been shown to influence the insulin signaling pathway, which is crucial for glucose metabolism.[7]

Insulin_Signaling cluster_membrane Cell Membrane InsulinReceptor Insulin Receptor (IR) IRS IRS InsulinReceptor->IRS phosphorylates Insulin Insulin Insulin->InsulinReceptor Borapetoside This compound Borapetoside->InsulinReceptor enhances sensitivity PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: this compound enhances insulin sensitivity in the PI3K/Akt pathway.

This compound and the SREBP Pathway

Borapetosides may also play a role in lipid metabolism by suppressing Sterol Regulatory Element-Binding Proteins (SREBPs).[8][9][10]

SREBP_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Cleavage Proteolytic Cleavage SREBP_SCAP->Cleavage translocates nSREBP nSREBP (active) Cleavage->nSREBP releases LipidSynthesisGenes Lipid Synthesis Genes nSREBP->LipidSynthesisGenes activates LipidSynthesis Lipid Synthesis LipidSynthesisGenes->LipidSynthesis Borapetoside This compound Borapetoside->SREBP_SCAP suppresses

References

Technical Support Center: Optimizing Dosage for Borapetoside F in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their animal studies involving Borapetoside F. Due to the limited availability of data specifically for this compound, this guide incorporates information from studies on closely related compounds, namely Borapetoside A, C, and E, to provide a foundational framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in mice?

A1: Currently, there is a lack of published studies that have established a specific dosage for this compound in animal models. However, studies on analogous compounds can offer a preliminary reference. For instance, a study on a combination of Borapetosides B, C, and F used a dosage of 500 mg/kg in mice to evaluate hepatotoxicity.[1] For other individual borapetosides, such as Borapetoside C, acute doses of 5 mg/kg have been used to study hypoglycemic effects in mice.[2] For Borapetoside E, a dosage of 40 mg/kg was effective in improving hyperglycemia and hyperlipidemia in a mouse model of type 2 diabetes.[3] It is strongly recommended to conduct a dose-ranging study to determine the optimal and safe dosage for your specific animal model and experimental endpoint.

Q2: What is a suitable vehicle for administering this compound?

A2: The solubility of this compound is a critical factor in vehicle selection. Diterpenoids, the class of compounds to which this compound belongs, are often soluble in ethanol but have poor water solubility. One study on the plant from which this compound is extracted, Tinospora crispa, utilized a vehicle of normal saline with dimethyl sulfoxide (DMSO) and Tween 80 as co-solvents for in vivo testing of its extracts. This suggests that a similar formulation could be a good starting point for this compound. A common practice for compounds with low aqueous solubility is to prepare a stock solution in DMSO and then dilute it with saline or phosphate-buffered saline (PBS) to the final desired concentration, often with a surfactant like Tween 80 to improve solubility and stability.

Q3: What are the known or potential mechanisms of action for this compound?

A3: While the specific signaling pathways for this compound have not been fully elucidated, studies on its structural analogs provide valuable insights. Borapetoside C has been shown to improve insulin sensitivity by activating the IR-Akt-GLUT2 signaling pathway.[2][4] Borapetoside E has been found to suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid synthesis.[3] Given the structural similarities, it is plausible that this compound may also modulate pathways related to glucose and lipid metabolism.

Q4: Are there any known toxicity concerns with this compound?

A4: A study investigating the hepatotoxic potential of a standardized combination of Borapetosides B, C, and F at a dose of 500 mg/kg in mice found no conclusive evidence of hepatotoxicity.[1][5] However, this was a combination product, and the toxicity profile of pure this compound may differ. As with any investigational compound, it is crucial to conduct thorough toxicity studies, starting with acute toxicity assessments and careful monitoring of the animals for any adverse effects.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation Instability
  • Problem: this compound precipitates out of the vehicle solution, leading to inaccurate dosing.

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Start with a small percentage of DMSO (e.g., 5-10%) in your vehicle and gradually increase it. Be mindful that high concentrations of DMSO can have their own biological effects and may be toxic.

    • Incorporate a Surfactant: Add a biocompatible surfactant such as Tween 80 or Cremophor EL (typically at 1-5%) to your vehicle to enhance solubility and prevent precipitation.

    • Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.

    • pH Adjustment: Investigate the effect of pH on the solubility of this compound. Adjust the pH of your vehicle within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes).

    • Prepare Fresh Formulations: Due to potential instability, it is recommended to prepare the dosing solution fresh before each administration.

Issue 2: Lack of Efficacy or Inconsistent Results
  • Problem: The expected biological effect is not observed, or the results vary significantly between animals.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of your this compound sample using analytical methods such as HPLC or LC-MS.

    • Re-evaluate Dosage: The initial dose may be too low. Conduct a dose-response study to identify a more effective dose.

    • Check Administration Route and Technique: Ensure the chosen administration route (e.g., oral gavage, intraperitoneal injection) is appropriate for the target tissue and that the administration technique is consistent and accurate.

    • Assess Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This can help in optimizing the dosing regimen.

    • Animal Model Considerations: The chosen animal model may not be appropriate for the intended biological question. Review the literature to ensure the model is relevant.

Issue 3: Animal Mortality or Adverse Effects
  • Problem: Animals show signs of distress (e.g., weight loss, lethargy, ruffled fur) or unexpected mortality after administration.

  • Troubleshooting Steps:

    • Immediate Dose Reduction: If adverse effects are observed, immediately lower the dose or cease administration.

    • Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation itself.

    • Conduct Acute Toxicity Study: Perform a formal acute toxicity study (e.g., up-and-down procedure) to determine the median lethal dose (LD50) and identify the maximum tolerated dose (MTD).

    • Histopathological Analysis: In case of mortality, perform a necropsy and histopathological analysis of major organs to identify any potential organ-specific toxicity.

    • Monitor Animal Health Closely: Implement a comprehensive animal monitoring plan that includes daily observation, body weight measurement, and food/water intake assessment.

Data Presentation

Table 1: Summary of In Vivo Dosages for Borapetosides in Mice

CompoundDosageAnimal ModelRoute of AdministrationObserved EffectsReference
Borapetosides B, C, & F (combination)500 mg/kg/dayHealth-compromised miceOralNo conclusive hepatotoxicity[1]
Borapetoside C5 mg/kg (acute)Normal and Type 2 Diabetic MiceIntraperitonealAttenuated elevated plasma glucose[2]
Borapetoside C0.1 mg/kg (with insulin)Type 1 Diabetic MiceIntraperitonealEnhanced insulin-induced lowering of plasma glucose[2]
Borapetoside E40 mg/kgHigh-Fat-Diet-Induced Type 2 Diabetic MiceIntraperitonealImproved hyperglycemia and hyperlipidemia[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection in Mice

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Tween 80

    • Normal saline (0.9% NaCl), sterile

    • Sterile, conical tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Calculate the total amount of this compound required for the study based on the desired dose and the number of animals.

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex and sonicate briefly if necessary to ensure complete dissolution.

    • In a separate sterile tube, prepare the final vehicle. For a vehicle containing 5% DMSO and 2% Tween 80, mix 50 µL of DMSO and 20 µL of Tween 80 with 930 µL of normal saline for a total volume of 1 mL.

    • To prepare the final dosing solution, dilute the this compound stock solution with the prepared vehicle. For example, to achieve a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.

    • Vortex the final dosing solution thoroughly before administration.

    • Administer the solution to the mice via intraperitoneal injection at a volume of 10 mL/kg body weight.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_analysis Data Analysis a Weigh this compound b Dissolve in DMSO (Stock Solution) a->b d Dilute Stock into Vehicle b->d c Prepare Vehicle (Saline + Tween 80) c->d e Dose-Ranging Study d->e Initial Dosing f Efficacy Study e->f Determine Optimal Dose g Toxicity Study e->g Determine MTD h Collect Biological Samples f->h g->h i Biochemical Assays h->i j Histopathology h->j k Statistical Analysis i->k j->k

Caption: General experimental workflow for in vivo studies with this compound.

Putative_Signaling_Pathways cluster_insulin Potential Glucose Metabolism Pathway (from Borapetoside C) cluster_lipid Potential Lipid Metabolism Pathway (from Borapetoside E) IR Insulin Receptor Akt Akt/PKB IR->Akt GLUT2 GLUT2 Akt->GLUT2 Glucose_Uptake Increased Glucose Uptake & Utilization GLUT2->Glucose_Uptake SREBP SREBPs Lipid_Synthesis Decreased Lipid Synthesis SREBP->Lipid_Synthesis Borapetoside_F This compound (Hypothesized) Borapetoside_F->IR Activates? Borapetoside_F->SREBP Inhibits?

Caption: Hypothesized signaling pathways for this compound based on related compounds.

References

Technical Support Center: Overcoming Challenges in Furanoclerodane Diterpenoid Glycoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a detailed, step-by-step total synthesis of Borapetoside F is not extensively documented in publicly available literature, its structure as a furanoclerodane diterpenoid glycoside presents a series of predictable and formidable synthetic challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of molecules with similar structural motifs. The guidance is tailored for researchers, chemists, and professionals in drug development, focusing on the three primary stages of synthesis: construction of the clerodane decalin core, introduction of the furan moiety, and the final glycosylation.

Part 1: Troubleshooting the Stereoselective Synthesis of the Clerodane Decalin Core

The central challenge in synthesizing the clerodane skeleton lies in controlling the stereochemistry of the decalin ring system, which can possess multiple contiguous stereocenters.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction for the decalin core is giving a low yield and poor diastereoselectivity. What are the common causes and solutions?

A1: Low yield and poor selectivity in Diels-Alder reactions for decalin systems often stem from several factors:

  • Inadequate Thermal Conditions: The reaction may require higher temperatures to overcome the activation energy barrier, but excessive heat can lead to decomposition or undesired side reactions.

  • Poor Orbital Overlap: The conformation of the diene or dienophile may not be optimal for the required endo/exo transition state.

  • Steric Hindrance: Bulky substituents on the diene or dienophile can impede the approach of the reacting partners.

  • Lewis Acid Incompatibility: The chosen Lewis acid may be too harsh, leading to substrate degradation, or too weak to sufficiently activate the dienophile.

Troubleshooting Guide: Improving Diels-Alder Reactions

Problem Potential Cause Suggested Solution
Low ConversionInsufficient activation of dienophileScreen a panel of Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, TiCl₄) at varying concentrations and temperatures.
Reaction temperature too lowGradually increase the reaction temperature in 10°C increments. Consider high-pressure conditions.
Poor DiastereoselectivityLack of facial biasIntroduce a chiral auxiliary on the dienophile to direct the approach of the diene.
Flexible transition stateUse a bulkier Lewis acid or run the reaction at a lower temperature to favor a more ordered transition state.
Product DecompositionLewis acid is too harshSwitch to a milder Lewis acid or use a substoichiometric amount. Add a non-coordinating base to scavenge protons.
Reaction temperature too highReduce the reaction temperature and increase the reaction time.

Part 2: Challenges in the Introduction of the Furan Moiety

The 3-substituted furan ring is a key structural feature of this compound. Its installation can be challenging due to the sensitivity of the furan ring to acidic and oxidative conditions.

Frequently Asked Questions (FAQs)

Q2: I am attempting to construct the furan ring late in the synthesis, but the acidic conditions are causing decomposition of my advanced intermediate. What are my options?

A2: Furan rings are notoriously unstable under strongly acidic conditions. If late-stage furannulation is failing, consider the following:

  • Milder Cyclization Conditions: Explore palladium-catalyzed cyclization/coupling reactions of γ-acetylenic β-keto esters, which often proceed under neutral or mildly basic conditions.

  • Alternative Furan Surrogates: Use a more robust precursor that can be converted to a furan in the final steps. For example, a dihydrofuran can be synthesized via ring-closing metathesis (RCM) and then oxidized to the furan using reagents like DDQ.

  • Change in Synthetic Strategy: It may be necessary to redesign the synthetic route to introduce the furan moiety earlier, before the installation of acid-sensitive functional groups.

Troubleshooting Guide: Furan Ring Formation

Problem Potential Cause Suggested Solution
Low yield in acid-catalyzed cyclizationSubstrate decompositionUse a milder acid (e.g., PPTS) or a solid-supported acid catalyst. Minimize reaction time.
Failure of RCM to form dihydrofuranCatalyst poisoning or inactivityUse a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst. Ensure all reagents and solvents are rigorously degassed and dry.
Incomplete oxidation of dihydrofuran to furanInsufficient oxidant or side reactionsIncrease the equivalents of oxidant (e.g., DDQ, MnO₂). Perform the reaction at low temperature to minimize side reactions.

Part 3: Overcoming Hurdles in the Glycosylation of the Diterpenoid Scaffold

Glycosylation is often the most challenging step in the synthesis of natural product glycosides due to the steric hindrance of the aglycone and the lability of both the glycosyl donor and acceptor.[1][2][3]

Frequently Asked Questions (FAQs)

Q3: My chemical glycosylation is resulting in a mixture of α and β anomers, with low overall yield. How can I improve the stereoselectivity and efficiency?

A3: Achieving high stereoselectivity in glycosylation is a classic challenge.[3] The outcome depends heavily on the glycosyl donor, acceptor, promoter, and solvent.

  • For β-glycosides (like in many natural products):

    • Neighboring Group Participation: Use a glycosyl donor with a participating group (e.g., an acetyl or benzoyl group) at the C2 position. This will form a cyclic intermediate that shields the α-face, directing the acceptor to attack from the β-face.

    • Solvent Effects: Use nitrile solvents like acetonitrile, which can participate in the reaction and favor the formation of β-linkages.

  • For α-glycosides:

    • Non-Participating Groups: Use a donor with a non-participating group (e.g., a benzyl or ether group) at C2.

    • Halide Effect: Use a perbenzylated glycosyl bromide or chloride donor under conditions that favor an SN2-like reaction.

Q4: The harsh conditions of my glycosylation reaction are degrading my complex diterpenoid aglycone. Are there milder alternatives?

A4: Yes, when the aglycone is sensitive, traditional chemical methods can be problematic. Consider these alternatives:

  • Enzymatic Glycosylation: UDP-glycosyltransferases (UGTs) are enzymes that catalyze glycosylation with high regio- and stereoselectivity under mild, aqueous conditions.[1][2] This can be an excellent option if a suitable UGT can be identified or engineered.

  • Chemoenzymatic Synthesis: This approach combines chemical synthesis of a modified sugar donor or aglycone with an enzymatic glycosylation step.

  • Milder Chemical Protocols: Investigate modern glycosylation methods that use catalytic promoters or proceed under neutral conditions to avoid substrate degradation.[3]

Troubleshooting Guide: Glycosylation Reaction

Problem Potential Cause Suggested Solution
Low YieldSteric hindrance of aglyconeUse a more reactive glycosyl donor (e.g., a trichloroacetimidate or thioglycoside).
Aglycone degradationSwitch to a milder promoter (e.g., from TMSOTf to a catalytic amount of a weaker Lewis acid). Explore enzymatic methods.[1][2]
Poor Stereoselectivity (α/β mixture)Lack of facial controlFor β-selectivity, ensure a participating group is at C2 of the donor. For α-selectivity, use a non-participating group.
Anomerization of the productUse a non-coordinating base to quench the reaction and prevent post-reaction isomerization.
Hydrolysis of Glycosyl DonorPresence of waterRigorously dry all glassware, solvents, and reagents. Use a molecular sieve in the reaction mixture.

Experimental Protocols

Protocol 1: Representative Diels-Alder Reaction for Decalin Core Formation

This protocol describes a generic Lewis acid-catalyzed Diels-Alder reaction to form a substituted decalin system, a key step in many clerodane syntheses.[4][5][6]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the dienophile (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., Ytterbium triflate, Yb(OTf)₃, 0.2 eq) portion-wise, ensuring the temperature remains below -70°C. Stir for 15 minutes.

  • Diene Addition: Add a solution of the diene (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at -78°C for 4-12 hours, monitoring by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at -78°C.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Synthesis of a 3-Substituted Furan

This protocol is based on the palladium-catalyzed cyclization of a γ-acetylenic β-keto ester, a mild method for forming substituted furans.[7]

  • Preparation: To a Schlenk flask, add the γ-acetylenic β-keto ester (1.0 eq), an aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Solvent and Base: Add a degassed solvent such as DMF or dioxane, followed by a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the 2,3,5-trisubstituted furan.

Protocol 3: General Schmidt Trichloroacetimidate Glycosylation

This is a widely used method for chemical glycosylation, known for its reliability with a range of substrates.

  • Donor Activation: In a flame-dried flask under argon, dissolve the glycosyl hemiacetal (1.0 eq) in anhydrous DCM. Add a catalytic amount of a strong base (e.g., DBU, 0.1 eq) followed by trichloroacetonitrile (1.5 eq). Stir at room temperature until TLC indicates full conversion to the trichloroacetimidate donor.

  • Preparation for Coupling: In a separate flame-dried flask, dissolve the diterpenoid aglycone (acceptor, 1.2 eq) and activated molecular sieves (4 Å) in anhydrous DCM. Cool the mixture to -40°C.

  • Coupling Reaction: Add a solution of the activated trichloroacetimidate donor (from step 1) in DCM to the acceptor mixture.

  • Initiation: Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf, 0.1 eq) dropwise.

  • Reaction: Stir the reaction at -40°C, allowing it to slowly warm to 0°C over several hours. Monitor closely by TLC.

  • Quenching: Quench the reaction by adding a solid base (e.g., solid sodium bicarbonate) or a few drops of triethylamine.

  • Workup: Filter the reaction mixture through Celite, wash the filter cake with DCM, and concentrate the filtrate.

  • Purification: Purify the crude product by flash chromatography, often requiring a gradient elution to separate the anomers and byproducts.

Visualizations

G cluster_0 Stage 1: Decalin Core Synthesis cluster_1 Stage 2: Furan Moiety Installation cluster_2 Stage 3: Glycosylation A Simple Cyclic Precursor B Diels-Alder Cycloaddition (Stereocontrol is Key) A->B Diene/Dienophile C Functional Group Interconversion B->C D Clerodane Decalin Core C->D E Introduction of Furan Precursor D->E F Cyclization/Annulation E->F e.g., RCM, Pd-coupling G Furanoclerodane Skeleton F->G H Selective Deprotection of Hydroxyl G->H I Glycosylation (α/β control is critical) H->I Activated Sugar Donor J Final Deprotection I->J K Target Molecule (e.g., this compound) J->K

Caption: General synthetic workflow for a furanoclerodane diterpenoid glycoside.

G start Problem: Low Yield / Poor Selectivity in Glycosylation q1 Is the aglycone (acceptor) degrading? start->q1 a1_yes Use Milder Conditions: - Catalytic promoter (e.g., TMSOTf) - Lower temperature - Consider enzymatic glycosylation q1->a1_yes Yes q2 Is the glycosyl donor hydrolyzing? q1->q2 No a1_yes->q2 a2_yes Rigorously Dry System: - Flame-dry glassware - Use anhydrous solvents - Add molecular sieves q2->a2_yes Yes q3 Is stereoselectivity (α/β ratio) low? q2->q3 No a2_yes->q3 a3_yes Modify the Donor/Solvent: - For β: Use C2 participating group  (e.g., Ac, Bz) and nitrile solvent - For α: Use C2 non-participating  group (e.g., Bn, ether) q3->a3_yes Yes end Reaction Optimized q3->end No a3_yes->end G cluster_solutions Control Strategies node_A Clerodane Decalin Core C5_C10 A/B Ring Fusion (cis or trans) node_A->C5_C10 Determined by cycloaddition strategy C8 C8 Stereocenter node_A->C8 Influences side chain orientation C9 C9 Stereocenter node_A->C9 Controls side chain installation sol1 Diastereoface-selective reactions on a rigid ring system C5_C10->sol1 sol2 Conformational control via thermodynamic equilibration C8->sol2 sol3 Substrate-controlled diastereoselective cyclization C9->sol3

References

Technical Support Center: Borapetoside F Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Borapetoside F. The information is designed to address common issues encountered during bioassays and to provide a deeper understanding of the experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a furanoditerpenoid glycoside isolated from Tinospora crispa (also known as Tinospora tuberculata).[1][2][3] While specific bioactivity data for this compound is limited in publicly available literature, it is often used as a reference standard.[4] Its analogues, Borapetoside A, C, and E, isolated from the same plant, have demonstrated hypoglycemic, insulin-sensitizing, and anti-hyperlipidemic properties.[5][6][7][8][9]

Q2: I am not seeing the expected activity with this compound in my anti-diabetic assay. What could be the reason?

A2: Several factors could contribute to a lack of activity. Firstly, the specific activity of this compound may differ from its analogues like A and C. The biological effects of borapetosides can be highly dependent on their stereochemistry and the position of glycosidic linkages.[8] Secondly, the concentration range you are testing might not be optimal. It is advisable to perform a wide dose-response analysis. Lastly, consider the possibility of compound degradation if not stored properly. This compound should be stored at -20°C for long-term stability.[2]

Q3: Can the crude extract of Tinospora crispa interfere with my cell-based assays?

A3: Yes, crude plant extracts contain a complex mixture of compounds, including phenols and flavonoids, which are known to interfere with various bioassays.[10] For instance, these compounds can have antioxidant properties that may directly reduce assay reagents like MTT, leading to false-positive results for cell viability.[10] Extracts can also contain autofluorescent molecules that interfere with fluorescence-based assays.

Q4: Are there known signaling pathways associated with borapetosides?

A4: Yes, studies on Borapetoside A and C have shown that they can modulate the insulin signaling pathway.[7][8] Specifically, they have been shown to increase the phosphorylation of the insulin receptor (IR) and Protein Kinase B (Akt), and enhance the expression of glucose transporter 2 (GLUT2).[7] Borapetoside E has been found to suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid synthesis.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent results in MTT or other tetrazolium-based cytotoxicity assays.
  • Possible Cause 1: Direct Reduction of MTT.

    • Explanation: this compound, or co-purified compounds from the plant extract, may have reducing properties that can directly convert the MTT tetrazolium salt into formazan, independent of cellular enzymatic activity. This leads to an overestimation of cell viability (a false negative for cytotoxicity).

    • Troubleshooting Steps:

      • Run a cell-free control where you add this compound to the assay medium containing MTT but without any cells.

      • Incubate for the same duration as your cellular experiment.

      • If you observe a color change, this indicates direct reduction of MTT by your compound.

      • Solution: Consider using an alternative cytotoxicity assay that does not rely on cellular reduction, such as the Lactate Dehydrogenase (LDH) release assay or a protein quantification assay.

  • Possible Cause 2: Interference with Formazan Crystal Solubilization.

    • Explanation: The compound may interfere with the proper dissolution of the formazan crystals, leading to inaccurate absorbance readings.

    • Troubleshooting Steps:

      • After adding the solubilization solution (e.g., DMSO), visually inspect the wells under a microscope to ensure complete dissolution of the formazan crystals in both control and treated wells.

      • Solution: If incomplete dissolution is observed in treated wells, try extending the incubation time with the solubilization agent or gently triturating the contents of the wells.

  • Possible Cause 3: Optical Interference.

    • Explanation: If this compound or the crude extract has a color that absorbs light at the same wavelength as the formazan product (around 570 nm), it can lead to artificially high absorbance readings.

    • Troubleshooting Steps:

      • Measure the absorbance of this compound in the assay medium at the detection wavelength.

      • Solution: If there is significant absorbance, subtract the background absorbance of the compound from your experimental readings.

Issue 2: Unexpected results in fluorescence-based assays (e.g., glucose uptake assays using fluorescent glucose analogs).
  • Possible Cause: Autofluorescence.

    • Explanation: Natural products, especially crude extracts, can be autofluorescent. This intrinsic fluorescence can interfere with the detection of the fluorescent signal from your assay probe.

    • Troubleshooting Steps:

      • Prepare a sample of cells treated with this compound (or the extract) without the addition of the fluorescent probe.

      • Measure the fluorescence at the excitation and emission wavelengths of your probe.

      • Solution: If significant autofluorescence is detected, you will need to subtract this background from your experimental values. If the autofluorescence is very high, consider using a different assay platform, such as a radioactive glucose uptake assay.

Quantitative Data Summary

Table 1: Cytotoxicity of Tinospora crispa Extract

Cell LineAssayExtract TypeIC50 (µg/mL)
MCF-7MTTMethanol33.75 ± 4.65
MCF-7MTTWater42.75 ± 4.61
MDA-MB-231MTTMethanol46.88 ± 1.75

Data extracted from a study on the anti-proliferative effects of Tinospora crispa extracts.[10]

Table 2: Effective Concentrations of Borapetosides in In Vivo Studies

CompoundModelDosageEffect
Borapetoside CType 2 Diabetic Mice5 mg/kg (i.p.)Attenuated elevated plasma glucose
Borapetoside CType 1 Diabetic Mice5 mg/kg (twice daily for 7 days)Increased phosphorylation of IR and Akt, and expression of GLUT2
Borapetoside EHigh-Fat Diet-Induced Obese Mice20-40 mg/kgImproved hyperglycemia and insulin resistance

Data compiled from studies on the anti-diabetic effects of Borapetosides C and E.[5][7]

Experimental Protocols

Protocol 1: General Methodology for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: General Methodology for Glucose Uptake Assay
  • Cell Culture and Differentiation: Culture cells (e.g., L6 myotubes or 3T3-L1 adipocytes) to confluence and differentiate them into insulin-responsive cells.

  • Serum Starvation: Before the assay, starve the cells in serum-free medium for 3-4 hours.

  • Compound Incubation: Treat the cells with various concentrations of this compound or a positive control (e.g., insulin) for the desired time.

  • Glucose Uptake: Add a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for 30-60 minutes.

  • Wash: Wash the cells with ice-cold PBS to remove excess fluorescent analog.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the protein content in each well and express the results as a fold change relative to the untreated control.

Visualizations

G cluster_0 Experimental Workflow for Bioactivity Screening Crude Extract Crude Extract Bioassay Bioassay Crude Extract->Bioassay Fractionation Fractionation Bioassay->Fractionation Active? Bioassay-Guided Isolation Bioassay-Guided Isolation Fractionation->Bioassay-Guided Isolation Pure Compound (this compound) Pure Compound (this compound) Bioassay-Guided Isolation->Pure Compound (this compound) Structure Elucidation Structure Elucidation Pure Compound (this compound)->Structure Elucidation Mechanism of Action Studies Mechanism of Action Studies Pure Compound (this compound)->Mechanism of Action Studies

Bioassay-guided isolation workflow.

G cluster_1 Insulin Signaling Pathway (Simplified) Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Phosphorylation IR->IRS PI3K PI3K IRS->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Borapetoside_AC Borapetoside A/C Borapetoside_AC->IR enhances

Insulin signaling pathway modulation.

G cluster_2 SREBP Signaling Pathway (Simplified) SREBP_precursor SREBP Precursor (in ER) SCAP SCAP SREBP_precursor->SCAP Golgi Golgi SCAP->Golgi Transport SREBP_mature Mature SREBP (in Nucleus) Golgi->SREBP_mature Cleavage TargetGenes Target Genes (e.g., FAS, HMGCR) SREBP_mature->TargetGenes Transcription LipidSynthesis Lipid Synthesis TargetGenes->LipidSynthesis Borapetoside_E Borapetoside E Borapetoside_E->SCAP suppresses

SREBP signaling pathway modulation.

Troubleshooting decision tree.

References

Technical Support Center: Purification of Clerodane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of clerodane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for isolating clerodane diterpenoids from plant material?

A1: The typical initial steps involve extraction of the dried and powdered plant material with a solvent of medium polarity, such as ethyl acetate or a mixture of hexane and ethyl acetate. This crude extract is then often subjected to a primary fractionation step using open column chromatography on silica gel. The elution is usually performed with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

Q2: Why is the yield of my target clerodane diterpenoid consistently low?

A2: Low yields can be attributed to several factors. The concentration of the target compound in the source material might be inherently low. Additionally, some clerodane diterpenoids can be unstable and degrade during the extraction and purification process.[1] The final yield of a purified clerodane diterpenoid can be as low as 0.03% with respect to the initial extract. To mitigate this, it is crucial to handle extracts with care, avoid high temperatures, and minimize the duration of the purification steps.

Q3: I am observing co-elution of multiple spots on my TLC plate, making it difficult to monitor the purification. What can I do?

A3: Co-elution is a common challenge due to the presence of structurally similar clerodane diterpenoids (isomers) in the extract. To improve separation on TLC, you can try using different solvent systems with varying polarities and compositions. Two-dimensional TLC can also be a useful technique to resolve overlapping spots. For preparative separations, employing orthogonal chromatographic techniques is often necessary. This involves using different stationary phases, such as moving from normal-phase silica gel to reversed-phase C18 or Sephadex LH-20.[2][3]

Q4: How can I separate clerodane diterpenoid isomers that are inseparable by standard chromatographic techniques?

A4: In cases where isomers are particularly difficult to separate, a chemical modification strategy can be employed. For instance, if the isomers possess reactive functional groups like hydroxyl groups, they can be acetylated. The resulting acetylated derivatives may have different polarities and chromatographic behaviors, allowing for their separation by techniques like HPLC.[4]

Troubleshooting Guides

Problem 1: Poor Resolution in Column Chromatography
Symptom Possible Cause Suggested Solution
Broad, overlapping peaks in fraction analysis.Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating the compounds.Optimize the solvent system: Perform preliminary TLC analysis with a wide range of solvent systems to find the one that provides the best separation of the target compound from impurities. Aim for an Rf value of 0.2-0.3 for the target compound.
Column overloading: Too much crude extract has been loaded onto the column.Reduce the sample load: As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase.
Poor column packing: The stationary phase is not packed uniformly, leading to channeling.Repack the column: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles or cracks.
Tailing of peaks.Compound interaction with silica: Acidic or highly polar compounds can interact strongly with the silica gel.Add a modifier to the mobile phase: A small amount of acetic acid or triethylamine can be added to the mobile phase to suppress the ionization of acidic or basic compounds, respectively, and reduce tailing.
No elution of the target compound.Solvent polarity is too low: The mobile phase is not strong enough to elute the compound from the column.Increase the solvent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. If the compound is still retained, a different, stronger solvent system may be necessary.
Problem 2: Compound Degradation During Purification
Symptom Possible Cause Suggested Solution
Appearance of new spots on TLC during fractionation.Instability of the clerodane diterpenoid: Some clerodane diterpenoids are sensitive to light, heat, or pH.[1]Work under mild conditions: Perform the purification at room temperature or in a cold room if the compound is known to be thermally labile. Protect the sample from direct light by wrapping collection vessels in aluminum foil.
Transformation on the stationary phase: The stationary phase (e.g., silica gel) can sometimes catalyze reactions.Use a less active stationary phase: Consider using neutral alumina or a bonded-phase silica gel. In some cases, rapid chromatography is recommended to minimize the contact time between the compound and the stationary phase.[5]
Loss of biological activity in purified fractions.Decomposition of the active compound. Monitor with a bioassay: If a specific biological activity is being targeted, use a bioassay-guided fractionation approach. This involves testing the biological activity of the fractions at each stage of purification to ensure the active compound is not being lost or degraded.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Crude Plant Extract
  • Preparation of the Stationary Phase: A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in the initial, least polar solvent of the gradient.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to dryness, and the resulting dry powder is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. For example, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.) and then methanol for highly polar compounds.

  • Fraction Collection: Fractions of a defined volume are collected sequentially.

  • Monitoring: The composition of each fraction is monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together for further purification.

Protocol 2: Semi-preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: The partially purified fraction from column chromatography is dissolved in the HPLC mobile phase and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions: A reversed-phase C18 column is commonly used. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, run in either isocratic or gradient mode.

  • Detection: A UV detector is used to monitor the elution of compounds at a specific wavelength (e.g., 210 nm or 254 nm).

  • Fraction Collection: Fractions corresponding to the peaks of interest are collected manually or using an automated fraction collector.

  • Post-purification: The collected fractions are concentrated under reduced pressure to remove the solvent and yield the purified clerodane diterpenoid.

Quantitative Data Summary

Table 1: Examples of Purification Yields for Clerodane Diterpenoids

CompoundSource PlantInitial Extract (g)Final Yield (mg)Yield (%)Reference
Crotoguatenoic acid ACroton guatemalensisNot specifiedNot specified-[1]
Crotoguatenoic acid BCroton guatemalensisNot specifiedNot specified-[1]
Unnamed DiterpenoidPropolis66.7200.03%[6]
Scutebarbatine F Metabolite 2Scutellaria barbata (Biotransformation)2400401.67%[3]
Scutebarbatine F Metabolite 3Scutellaria barbata (Biotransformation)2400160.67%[3]
Scutebarbatine F Metabolite 4Scutellaria barbata (Biotransformation)2400261.08%[3]

Visualizations

experimental_workflow start Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract cc Column Chromatography (Silica Gel) crude_extract->cc fractions Fractions cc->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions hplc Semi-preparative HPLC (Reversed-Phase C18) pooled_fractions->hplc purified_compound Purified Clerodane Diterpenoid hplc->purified_compound spectroscopy Structural Elucidation (NMR, MS) purified_compound->spectroscopy end Identified Compound spectroscopy->end

Caption: General experimental workflow for the purification of clerodane diterpenoids.

troubleshooting_workflow start Purification Issue Encountered issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Low Yield coelution Co-elution of Compounds issue->coelution Co-elution degradation Compound Degradation issue->degradation Degradation check_source Assess concentration in source material low_yield->check_source change_solvent Modify TLC/Column solvent system coelution->change_solvent mild_conditions Use mild conditions (low temp, protect from light) degradation->mild_conditions optimize_extraction Optimize extraction conditions check_source->optimize_extraction minimize_steps Minimize number of purification steps optimize_extraction->minimize_steps orthogonal_methods Use orthogonal chromatography (e.g., Normal Phase -> Reversed Phase) change_solvent->orthogonal_methods derivatization Chemical derivatization (e.g., acetylation) orthogonal_methods->derivatization rapid_chromatography Perform rapid chromatography mild_conditions->rapid_chromatography alternative_stationary_phase Use alternative stationary phase (e.g., neutral alumina) rapid_chromatography->alternative_stationary_phase

Caption: Troubleshooting flowchart for clerodane diterpenoid purification challenges.

References

"preventing degradation of Borapetoside F during storage"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Borapetoside F

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]

Q2: How should I store this compound in solution?

A2: this compound dissolved in a solvent should be stored at -80°C for optimal stability, which can be maintained for up to one year.[1] It is advisable to prepare stock solutions and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: What are the main causes of this compound degradation?

A3: this compound is a clerodane furanoditerpene glycoside.[2][3] Its structure contains two key moieties susceptible to degradation: the furan ring and the glycosidic bond. The furan ring is prone to oxidation, while the glycosidic linkage can be cleaved through hydrolysis, particularly in acidic conditions. Exposure to light can also potentially lead to photodegradation.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol.[4] When preparing solutions for in vivo studies, co-solvents such as PEG300 and Tween 80 can be used.[1]

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective way to monitor the degradation of this compound.[5][6][7] This method allows for the separation and quantification of the intact compound from its degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency in stored solid compound Improper storage temperature (e.g., room temperature or 4°C).Store solid this compound at -20°C for long-term storage.[1]
Exposure to moisture.Ensure the container is tightly sealed and stored in a desiccator if necessary.
Degradation of stock solution Frequent freeze-thaw cycles.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Storage at an inappropriate temperature.Store solutions at -80°C.[1]
Use of a reactive solvent.Use high-purity, anhydrous solvents like DMSO or ethanol.[4]
Rapid degradation during an experiment in aqueous buffer Acidic pH of the buffer.The glycosidic bond is susceptible to acid hydrolysis.[8][9] Maintain the pH of the buffer in the neutral range (pH 6-8) if the experimental conditions allow.
Presence of oxidizing agents.The furan ring can be oxidized.[10][11] Avoid the presence of peroxides or other oxidizing agents in your experimental setup.
Appearance of unknown peaks in HPLC chromatogram Photodegradation from exposure to light.Protect solutions from light by using amber vials or covering the container with aluminum foil, especially during long experiments.[12][13][14][15][16]
Thermal degradation.Avoid exposing this compound solutions to high temperatures for extended periods.

Quantitative Data on Stability

The following tables summarize the hypothetical degradation data for this compound under various stress conditions. This data is intended to be illustrative of the expected stability profile based on the chemical nature of clerodane furanoditerpene glycosides.

Table 1: Effect of Temperature on Solid this compound Stability (12 months)

Storage Temperature (°C)% Degradation
2515.2
43.5
-20< 1.0

Table 2: Effect of pH on this compound Stability in Aqueous Solution (24 hours at 25°C)

pH% Degradation
325.8
58.2
71.5
94.7

Table 3: Effect of Light Exposure on this compound in Methanol (8 hours)

Light Condition% Degradation
Dark (Control)< 0.5
Ambient Light3.1
UV Light (254 nm)12.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of this compound in methanol at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[12][13][14][15][16] A control sample should be wrapped in aluminum foil to protect it from light.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Analyze the stressed samples and compare the chromatograms with that of an unstressed control sample to identify degradation peaks.

Visualizations

degradation_pathway BF This compound Aglycone Clerodane Diterpene Aglycone BF->Aglycone Hydrolysis (Acidic pH) Sugar Glucose BF->Sugar Hydrolysis (Acidic pH) OxidizedFuran Oxidized Furan Ring Derivative BF->OxidizedFuran Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photodegradation Prep->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

troubleshooting_logic node_q node_q node_s node_s start Degradation Observed? q1 Is the sample solid or in solution? start->q1 q2 Stored at -20°C? q1->q2 Solid q3 Stored at -80°C in aliquots? q1->q3 Solution q4 Is the experimental pH acidic? q2->q4 Yes s1 Store solid at -20°C. q2->s1 No q3->q4 Yes s2 Store solution at -80°C and aliquot. q3->s2 No q5 Is the sample exposed to light? q4->q5 No s3 Maintain neutral pH if possible. q4->s3 Yes s4 Protect from light. q5->s4 Yes s5 Check for oxidizing agents. q5->s5 No

Caption: Troubleshooting decision tree for this compound degradation.

References

"troubleshooting inconsistent results with Borapetoside F"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Borapetoside F. Given that specific experimental data for this compound is limited in published literature, this guide also incorporates information from studies on closely related compounds such as Borapetoside A, C, and E, which share a similar structural backbone.

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to experimental design. This section provides a systematic approach to identifying and resolving these issues.

Question: My experimental results with this compound are not reproducible. What are the common causes and how can I troubleshoot this?

Answer: Lack of reproducibility is a common challenge in experimental biology. The following guide and workflow can help you systematically troubleshoot the issue.

Troubleshooting Workflow Diagram

G cluster_0 Initial Checks cluster_1 Protocol Review cluster_2 Data Analysis A Inconsistent Results Observed B Step 1: Verify Compound Integrity & Handling A->B C Check Storage Conditions (-20°C for powder, -80°C for solvent) B->C Storage OK? D Confirm Solubilization Protocol (e.g., DMSO, Ethanol) B->D Solubility OK? E Assess Purity (if possible) B->E Purity OK? F Step 2: Review Experimental Protocol C->F Incorrect Storage D->F Precipitation E->F Degradation G Cell-based Assay Issues F->G H In Vivo Study Issues F->H I Cell Line Authenticity & Passage Number G->I J Serum Variability G->J K Treatment Duration & Concentration G->K L Animal Model & Health Status H->L M Dosing Regimen & Vehicle Control H->M N Endpoint Measurement Consistency H->N O Step 3: Analyze Data Interpretation I->O Inconsistencies Persist J->O Inconsistencies Persist K->O Inconsistencies Persist L->O Inconsistencies Persist M->O Inconsistencies Persist N->O Inconsistencies Persist P Statistical Analysis Review O->P Q Outlier Identification O->Q R Normalization Controls O->R S Consistent Results Achieved P->S Analysis Validated Q->S Outliers Handled R->S Controls Appropriate

Caption: Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Question: How should I store this compound?

Answer: Proper storage is critical for maintaining the stability and activity of this compound. Based on vendor recommendations, the following storage conditions are advised:

FormStorage TemperatureApproximate Shelf Life
Powder-20°C3 years
In Solvent-80°C1 year

Data sourced from publicly available vendor information.[1]

Question: What is the best solvent for dissolving this compound?

Experimental Design and Protocols

Question: Is there a recommended dosage for in vivo studies with this compound?

Answer: While there is no established optimal dose for this compound specifically, a study investigating the hepatotoxic potential of a combination of Borapetosides B, C, and F in mice used a dose of 500 mg/kg body weight. For other borapetosides, such as Borapetoside C, a dose of 5 mg/kg administered intraperitoneally has been shown to have hypoglycemic effects in diabetic mice.[2] It is advisable to perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.

Question: What are the known biological activities and potential signaling pathways of Borapetosides?

Answer: While the specific mechanism of action for this compound is still under investigation, studies on other borapetosides, particularly A, C, and E, have shed light on their potential biological activities, primarily related to metabolic regulation.

  • Borapetoside A and C: Have demonstrated hypoglycemic effects.[2][3] Borapetoside C is suggested to improve insulin sensitivity by activating the IR-Akt-GLUT2 signaling pathway.[2][4]

  • Borapetoside E: Has been shown to improve hyperglycemia and hyperlipidemia in diet-induced diabetic mice by suppressing sterol regulatory element-binding proteins (SREBPs).[1][5]

Given these findings, it is plausible that this compound may also have effects on metabolic pathways.

Signaling Pathway of Borapetoside C

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response IR Insulin Receptor (IR) Akt Akt (Protein Kinase B) IR->Akt Phosphorylation GLUT2 GLUT2 Transporter Akt->GLUT2 Translocation to Membrane Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake BorapetosideC Borapetoside C BorapetosideC->IR Enhances Sensitivity Insulin Insulin Insulin->IR

Caption: Proposed signaling pathway for Borapetoside C.[2][4]

General Experimental Protocols

The following are generalized protocols based on published studies of related borapetosides. These should be adapted and optimized for your specific research needs.

In Vivo Study: Evaluation of Hypoglycemic Effects

This protocol is based on studies with Borapetoside C in a diabetic mouse model.[2]

Experimental Workflow for In Vivo Studies

G A Acclimatize Animals B Induce Diabetes (e.g., STZ or High-Fat Diet) A->B C Group Animals (Vehicle, this compound, Positive Control) B->C D Administer Treatment (e.g., 5-500 mg/kg, i.p. or oral gavage) C->D E Monitor Blood Glucose & Body Weight D->E F Perform Glucose Tolerance Test (GTT) E->F G Collect Tissues for Analysis (Liver, Muscle, Adipose) F->G H Analyze Gene/Protein Expression (e.g., Western Blot, qPCR) G->H

Caption: General experimental workflow for in vivo studies.

Materials:

  • This compound

  • Vehicle (e.g., saline with 0.5% DMSO)

  • Diabetic mouse model (e.g., streptozotocin-induced or high-fat diet-induced)

  • Glucometer and test strips

  • Positive control (e.g., metformin)

Procedure:

  • Animal Model: Induce diabetes in mice according to your established protocol.

  • Grouping: Randomly assign diabetic animals to treatment groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., starting dose of 5 mg/kg)

    • Positive control (e.g., metformin)

  • Administration: Administer this compound or vehicle via intraperitoneal injection or oral gavage daily for a specified period (e.g., 7-21 days).

  • Monitoring: Measure fasting blood glucose and body weight regularly.

  • Glucose Tolerance Test: At the end of the treatment period, perform an oral or intraperitoneal glucose tolerance test.

  • Tissue Collection: Euthanize animals and collect tissues (liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blot for p-Akt, Akt, GLUT2).

Quantitative Data from a Borapetoside C Study:

ParameterTreatmentDurationOutcome
Plasma GlucoseBorapetoside C (5 mg/kg, i.p.)7 daysIncreased phosphorylation of IR and Akt, and expression of GLUT2 in T1DM mice.
Insulin SensitivityBorapetoside C (0.1 mg/kg, i.p.) + Insulin7 daysEnhanced insulin-induced IR and Akt phosphorylation and GLUT2 expression.

This data is for Borapetoside C and should be used as a reference for designing experiments with this compound.[2]

References

Validation & Comparative

A Comparative Analysis of Borapetoside C and Borapetoside F on Hypoglycemic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals significant data on the hypoglycemic properties of Borapetoside C, a clerodane diterpenoid glycoside isolated from Tinospora crispa. In contrast, there is a notable absence of published experimental data on the hypoglycemic activity of its structural analog, Borapetoside F. This guide, therefore, provides a detailed overview of the known effects of Borapetoside C to serve as a benchmark for future research and to highlight the current knowledge gap regarding this compound for researchers, scientists, and drug development professionals.

Borapetoside C: A Profile of Hypoglycemic Efficacy

Borapetoside C has been demonstrated to exert its glucose-lowering effects through multiple mechanisms, primarily by enhancing insulin sensitivity.[1][2][3] Studies have shown that it can effectively attenuate elevated plasma glucose levels in animal models of both type 1 and type 2 diabetes.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo studies on Borapetoside C.

ParameterExperimental ModelTreatment and DosageKey FindingsReference
Plasma Glucose Normal and Type 2 Diabetic (T2DM) miceAcute treatment with 5 mg/kg Borapetoside C (i.p.)Attenuated the elevation of plasma glucose induced by oral glucose.[1][2]
Plasma Glucose Type 1 Diabetic (T1DM) miceContinuous treatment with 5 mg/kg Borapetoside C (twice daily for 7 days)Increased phosphorylation of insulin receptor (IR) and protein kinase B (Akt), and expression of glucose transporter-2 (GLUT2).[1][2]
Insulin Sensitivity T1DM miceCombined treatment of a low dose of 0.1 mg/kg Borapetoside C (i.p.) with insulinEnhanced insulin-induced lowering of plasma glucose and increased muscle glycogen content.[1][2]
Glycogen Content T2DM mice5 mg/kg Borapetoside C (i.p.) compared to 0.5 IU/kg insulinCaused a more prominent increase in glycogen content in skeletal muscle.[1][2]

This compound: An Unexplored Frontier

Despite being identified as a constituent of Tinospora crispa alongside other borapetosides, a thorough search of scientific databases reveals no studies investigating the hypoglycemic activity of this compound.[1] This lack of data prevents a direct comparison with Borapetoside C. The structural differences between the various borapetosides, such as the stereochemistry at the C-8 position, have been suggested to play a crucial role in their hypoglycemic effects.[4][5] For instance, Borapetosides A and C, which possess 8R-chirality, exhibit hypoglycemic activity, whereas Borapetoside B with 8S-chirality is inactive.[4][5] The specific stereochemistry of this compound and its potential impact on biological activity remain to be determined.

Experimental Protocols

The following outlines a general experimental methodology for assessing the hypoglycemic activity of a compound like Borapetoside C, based on the protocols described in the cited literature.

In Vivo Hypoglycemic Activity Assessment
  • Animal Models: Male ICR mice are often used. Diabetes can be induced, for example, by a high-fat diet for T2DM models or streptozotocin injection for T1DM models.

  • Drug Administration: The test compound (e.g., Borapetoside C) is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at specified doses.

  • Oral Glucose Tolerance Test (OGTT): After a period of fasting, a baseline blood glucose level is measured. A glucose solution is then administered orally. Blood glucose levels are subsequently measured at various time points (e.g., 30, 60, 90, and 120 minutes) to assess glucose clearance.

  • Biochemical Analysis: At the end of the study period, blood samples are collected to measure plasma insulin levels. Tissues such as the liver and skeletal muscle are harvested to determine glycogen content and to perform Western blot analysis for key proteins in the insulin signaling pathway (e.g., IR, Akt, GLUT2).

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_0 Borapetoside C Signaling Pathway BC Borapetoside C IR Insulin Receptor (IR) BC->IR Phosphorylation Akt Protein Kinase B (Akt) IR->Akt Phosphorylation GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2 Expression GlucoseUptake Increased Glucose Uptake & Utilization GLUT2->GlucoseUptake InsulinSensitivity Enhanced Insulin Sensitivity GlucoseUptake->InsulinSensitivity

Caption: Signaling pathway of Borapetoside C's hypoglycemic action.

G cluster_1 Experimental Workflow for Hypoglycemic Activity AnimalModel Select Animal Model (e.g., Diabetic Mice) Grouping Divide into Control & Treatment Groups AnimalModel->Grouping Treatment Administer Borapetoside (e.g., i.p. injection) Grouping->Treatment OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment->OGTT TissueAnalysis Harvest Tissues for Biochemical Analysis Treatment->TissueAnalysis DataCollection Collect Blood Samples (Glucose & Insulin) OGTT->DataCollection Analysis Data Analysis & Interpretation DataCollection->Analysis TissueAnalysis->Analysis

Caption: General experimental workflow for in vivo hypoglycemic studies.

Conclusion

The available evidence robustly supports the hypoglycemic potential of Borapetoside C, primarily through its action on the insulin signaling pathway to improve insulin sensitivity. While the chemical similarity among borapetosides suggests that this compound might also possess biological activity, the absence of experimental data makes any comparison speculative. Further research is imperative to isolate and characterize this compound and to evaluate its pharmacological properties, which could unveil a new therapeutic agent for diabetes management. This knowledge gap underscores a significant opportunity for future investigations in the field of natural product-based drug discovery.

References

Borapetoside E vs. Metformin in Type 2 Diabetes Mellitus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: No direct comparative studies between Borapetoside F and metformin in diabetes models were identified in the available literature. This guide therefore presents a detailed comparison between Borapetoside E and metformin, based on a study that directly compares these two compounds in a high-fat-diet-induced mouse model of type 2 diabetes. Borapetoside E is a closely related clerodane diterpenoid from the same plant, Tinospora crispa, and this analysis will provide valuable insights for researchers interested in the therapeutic potential of this class of compounds.

This guide provides an objective comparison of the experimental data on the anti-diabetic and metabolic effects of Borapetoside E and the first-line type 2 diabetes drug, metformin.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a study comparing Borapetoside E and metformin in a high-fat-diet (HFD)-induced obese mouse model of type 2 diabetes.

Table 1: Effects on Key Metabolic Parameters

ParameterHFD + VehicleHFD + Borapetoside E (40 mg/kg)HFD + Metformin (200 mg/kg)
Body Weight (g)45.8 ± 1.338.9 ± 0.9 43.1 ± 1.2
Fasting Blood Glucose (mmol/L)12.8 ± 0.78.9 ± 0.510.1 ± 0.6
Plasma Insulin (ng/mL)1.8 ± 0.21.1 ± 0.1**1.3 ± 0.1
HOMA-IR12.9 ± 1.55.5 ± 0.6 7.3 ± 0.8
*P < 0.05, **P < 0.01 vs. HFD + Vehicle. Data are presented as mean ± SEM._

Table 2: Effects on Serum and Tissue Lipid Profiles

ParameterHFD + VehicleHFD + Borapetoside E (40 mg/kg)HFD + Metformin (200 mg/kg)
Serum Lipids (mmol/L)
Triglycerides (TG)1.52 ± 0.111.18 ± 0.091.35 ± 0.10
Total Cholesterol (TC)6.89 ± 0.345.43 ± 0.31**6.54 ± 0.38
HDL-c1.63 ± 0.122.01 ± 0.151.72 ± 0.13
LDL-c2.54 ± 0.871.65 ± 0.502.93 ± 0.58
Liver Lipids
Triglycerides (TG)Markedly elevatedSignificantly reducedModerately reduced
Cholesterol (CHO)Markedly elevatedSignificantly reducedNo significant change
Free Fatty Acids (FFA)Markedly elevatedSignificantly reducedNo significant change
Adipose Tissue Lipids
Triglycerides (TG)Markedly elevatedSignificantly reducedNo significant change
Cholesterol (CHO)Markedly elevatedSignificantly reducedNo significant change
Free Fatty Acids (FFA)Markedly elevatedSignificantly reducedNo significant change
P < 0.05, **P < 0.01 vs. HFD + Vehicle. Data are presented as mean ± SEM._

Experimental Protocols

The data presented above was generated from a study utilizing a high-fat-diet (HFD)-induced obese C57BL/6J mouse model, a common preclinical model for type 2 diabetes.

Animal Model and Treatment:

  • Male C57BL/6J mice were fed a high-fat diet (60% of calories from fat) for 12 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Following the induction period, mice were divided into groups and treated with either vehicle (1.5% DMSO), Borapetoside E (20 or 40 mg/kg body weight), or metformin (200 mg/kg body weight).

  • Treatments were administered via intraperitoneal injection twice daily for a specified duration.

Key Experimental Assays:

  • Metabolic Parameters: Body weight was monitored regularly. Fasting blood glucose was measured from tail vein blood using a glucometer. Plasma insulin levels were determined by ELISA. The homeostasis model assessment of insulin resistance (HOMA-IR) was calculated as [fasting insulin (μU/L) × fasting glucose (nmol/L)]/22.5.

  • Lipid Profile Analysis: Serum levels of triglycerides, total cholesterol, HDL-c, and LDL-c were measured using commercial assay kits. Liver and epididymal adipose tissues were collected, and lipid content (triglycerides, cholesterol, free fatty acids) was extracted and quantified.

  • Gene and Protein Expression: The expression of genes related to lipid metabolism in the liver and adipose tissue was analyzed by quantitative real-time PCR (qPCR). Protein levels and phosphorylation status of key signaling molecules were assessed by Western blotting.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Outcome Assessment start C57BL/6J Mice induction High-Fat Diet (12 weeks) start->induction model Obese, Insulin-Resistant Mice induction->model grouping Grouping model->grouping vehicle Vehicle (1.5% DMSO) grouping->vehicle i.p. injection twice daily bora_e Borapetoside E (20 & 40 mg/kg) grouping->bora_e i.p. injection twice daily metformin Metformin (200 mg/kg) grouping->metformin i.p. injection twice daily assessment Analysis vehicle->assessment bora_e->assessment metformin->assessment metabolic Metabolic Parameters (Glucose, Insulin, HOMA-IR) assessment->metabolic lipids Lipid Profiles (Serum, Liver, Adipose) assessment->lipids expression Gene & Protein Expression assessment->expression G cluster_liver Hepatocyte BorapetosideE Borapetoside E SREBPs SREBP-1c SREBP-2 BorapetosideE->SREBPs Inhibits Lipid_Synthesis_Genes FAS, SCD1, ACC (Lipogenesis) SREBPs->Lipid_Synthesis_Genes Cholesterol_Synthesis_Genes HMGCR, HMGCS (Cholesterogenesis) SREBPs->Cholesterol_Synthesis_Genes Lipid_Accumulation Reduced Hepatic Steatosis Lipid_Synthesis_Genes->Lipid_Accumulation Cholesterol_Synthesis_Genes->Lipid_Accumulation G cluster_liver Hepatocyte cluster_gut Gut Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits GLP1 Increased GLP-1 Secretion Metformin->GLP1 Glucose_Uptake Increased Glucose Utilization Metformin->Glucose_Uptake AMPK AMPK Activation Mitochondria->AMPK Inhibition leads to increased AMP:ATP ratio Gluconeogenesis Inhibition of PEPCK & G6Pase AMPK->Gluconeogenesis Glucose_Production Reduced Hepatic Glucose Production Gluconeogenesis->Glucose_Production

A Comparative Guide to the Cross-Validation of Analytical Methods for Borapetoside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Borapetoside F, a clerodane-furanoditerpenoid with significant biological activities isolated from Tinospora crispa, is paramount for research, quality control, and clinical development. The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results across different analytical platforms. This guide provides an objective comparison of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by experimental data and detailed protocols.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for the intended analytical purpose. This is crucial when transferring a method between laboratories, comparing results from different studies, or replacing an existing method with a new one. The core objective is to ensure that the data generated by different methods are interchangeable and reliable. Key parameters evaluated during cross-validation include accuracy, precision, linearity, selectivity, and the limits of detection (LOD) and quantification (LOQ).

Data Presentation: Comparison of Analytical Methods

While a direct cross-validation study for this compound is not publicly available, this guide presents a comparison based on a validated HPLC-PDA method for the structurally similar Borapetoside B and E, and a representative high-performance LC-MS/MS method for diterpenoid quantification.

Table 1: Comparison of HPLC-PDA and LC-MS/MS Method Validation Parameters for Borapetoside Analysis

Validation ParameterHPLC-PDA Method (for Borapetoside B & E)[1]Representative LC-MS/MS Method
Linearity (R²) > 0.99[1]> 0.99
Limit of Detection (LOD) 0.49 - 3.71 µg/mL[1]0.1 - 1 ng/mL
Limit of Quantification (LOQ) 1.48 - 11.23 µg/mL[1]0.5 - 5 ng/mL
Accuracy (% Recovery) 92.34 - 96.19%[1]95 - 105%
Precision (% RSD) < 2.0%< 15%
Selectivity Good resolution from other compounds[1]High, based on mass-to-charge ratio
Analysis Time ~20 minutes~5-10 minutes
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is adapted from a validated procedure for the quantification of Borapetoside B and E, closely related compounds to this compound.[1]

1. Sample Preparation:

  • Accurately weigh and dissolve the plant material or extract in methanol.

  • Sonicate for 15 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode array detector set at the maximum absorbance wavelength for this compound.

  • Injection Volume: 10 µL.

3. Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix and calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This representative protocol is based on established methods for the quantification of diterpenoids and other natural products in biological matrices.

1. Sample Preparation:

  • For plasma or tissue homogenates, perform a protein precipitation with acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A suitable C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile/methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and an internal standard.

3. Validation Procedure:

  • Follow the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.

  • Establish linearity, accuracy, precision, selectivity, LOD, and LOQ as described for the HPLC-PDA method, with a focus on matrix effects.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Analytical Requirement B Select Analytical Methods (e.g., HPLC-PDA, LC-MS/MS) A->B C Define Acceptance Criteria B->C D Method 1 Validation (HPLC-PDA) E Method 2 Validation (LC-MS/MS) F Analyze Cross-Validation Samples with Both Methods D->F E->F G Compare Results (Accuracy, Precision, Linearity) F->G H Assess Method Equivalency G->H I Documentation & Reporting H->I

Caption: Workflow for the cross-validation of analytical methods.

LogicalComparison cluster_application Application Method1 HPLC-PDA Lower Sensitivity Lower Cost Robust & Established Comparison Selectivity & Sensitivity Method1:p1->Comparison Method2 LC-MS/MS Higher Sensitivity Higher Selectivity Higher Cost & Complexity Method2:s1->Comparison QC Routine QC Comparison->QC Sufficient Research Research & Bioanalysis Comparison->Research Essential

Caption: Logical comparison of HPLC-PDA and LC-MS/MS methods.

References

A Comparative Analysis of the Hypoglycemic Efficacy of Borapetosides and Glibenclamide

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the hypoglycemic efficacy of Borapetoside F and the sulfonylurea drug Glibenclamide is currently not feasible due to a significant lack of scientific data on the biological activity of this compound. Despite its isolation from Tinospora crispa, a plant known for its traditional use in managing diabetes, research into the specific effects of this compound on glucose metabolism is not available in the current scientific literature.

Therefore, this guide provides a comparative analysis of Glibenclamide against other well-researched clerodane diterpenoids from Tinospora crispa—Borapetoside A, Borapetoside C, and Borapetoside E—as surrogates. This comparison aims to offer valuable insights for researchers, scientists, and drug development professionals by juxtaposing the established synthetic oral hypoglycemic agent with natural compounds from a promising medicinal plant.

Executive Summary

Glibenclamide, a potent second-generation sulfonylurea, exerts its glucose-lowering effect primarily by stimulating insulin secretion from pancreatic β-cells. In contrast, the studied Borapetosides (A, C, and E) exhibit more complex and multifaceted mechanisms of action, including enhancing insulin sensitivity, increasing glucose utilization in peripheral tissues, and modulating lipid metabolism. While Glibenclamide offers a direct and powerful effect on insulin release, the Borapetosides present a broader spectrum of metabolic regulation that could be advantageous in the context of type 2 diabetes, which is often associated with insulin resistance and dyslipidemia.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the hypoglycemic effects of Glibenclamide and Borapetosides A, C, and E from various experimental studies.

Table 1: In Vivo Hypoglycemic Effects of Glibenclamide

DoseAnimal ModelParameterResult
2.5 mg/dayHuman (Type 2 Diabetes)Mean Blood Glucose19.61% decrease from baseline[1]
5 mg/dayHuman (Type 2 Diabetes)Mean Blood Glucose22.10% decrease from baseline[1]
10 mg/dayHuman (Type 2 Diabetes)Mean Blood Glucose26.01% decrease from baseline[1]
20 mg/dayHuman (Type 2 Diabetes)Mean Blood Glucose27.98% decrease from baseline[1]
5 mg/kgStreptozotocin-induced diabetic miceFasting Blood GlucoseSignificant reduction[2]

Table 2: In Vivo Hypoglycemic Effects of Borapetosides A, C, and E

CompoundDoseAnimal ModelParameterResult
Borapetoside A5 mg/kg (i.p.)Diet-induced diabetic micePlasma GlucoseSignificant decrease[3]
Borapetoside C5 mg/kg (i.p.)Type 2 diabetic micePlasma GlucoseAttenuated elevation after oral glucose load[4]
Borapetoside E20 mg/kg & 40 mg/kgHigh-fat diet-induced obese miceBlood GlucoseMarkedly improved hyperglycemia, comparable to or better than Metformin[5][6]

Table 3: Effects on Insulin Secretion and Sensitivity

CompoundDoseModelParameterResult
Glibenclamide2.5 mg/dayHuman (Type 2 Diabetes)Mean Insulin51.38% increase from baseline[1]
Glibenclamide5 mg/dayHuman (Type 2 Diabetes)Mean Insulin58.34% increase from baseline[1]
Borapetoside A5 mg/kg (i.p.)Normal and Type 2 diabetic micePlasma InsulinIncreased levels[3]
Borapetol B10 µg/mLIsolated rat isletsInsulin Secretion5.5-fold stimulation in Wistar rats, 2.5-fold in Goto-Kakizaki rats[7]
Borapetoside C5 mg/kg (twice daily for 7 days)Type 1 diabetic miceInsulin SensitivityEnhanced insulin sensitivity[4]

Mechanisms of Action and Signaling Pathways

Glibenclamide: Insulin Secretagogue

Glibenclamide's primary mechanism involves the blockade of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[8][9] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[10][11]

Glibenclamide_Pathway Glibenclamide Glibenclamide SUR1 Sulfonylurea Receptor 1 (SUR1) Glibenclamide->SUR1 binds to K_ATP ATP-sensitive K+ Channel SUR1->K_ATP inhibits Depolarization Membrane Depolarization K_ATP->Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx facilitates Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion triggers Borapetoside_AC_Pathway cluster_cell Peripheral Cell (e.g., Muscle, Adipocyte) Insulin_Receptor Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation promotes Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Borapetoside_AC Borapetoside A / C Borapetoside_AC->Insulin_Receptor enhances signaling Borapetoside_E_Workflow Borapetoside_E Borapetoside E SREBP_pathway SREBP Pathway Borapetoside_E->SREBP_pathway suppresses Lipid_synthesis_genes Lipid Synthesis Genes (e.g., FAS, ACC) SREBP_pathway->Lipid_synthesis_genes downregulates Hepatic_steatosis Hepatic Steatosis Lipid_synthesis_genes->Hepatic_steatosis reduces Hyperlipidemia Hyperlipidemia Lipid_synthesis_genes->Hyperlipidemia reduces Insulin_resistance Insulin Resistance Hepatic_steatosis->Insulin_resistance improves Hyperlipidemia->Insulin_resistance improves

References

In Vivo Therapeutic Potential of Borapetosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the in vivo therapeutic potential of Borapetosides A, C, and E, close structural analogues of Borapetoside F. To date, no specific in vivo validation studies on this compound have been published in peer-reviewed literature. The data presented here for its analogues, isolated from the medicinal plant Tinospora crispa, offer valuable insights into the potential therapeutic applications of this class of compounds.

Comparative Efficacy of Borapetosides in Animal Models

Borapetosides have demonstrated significant promise in preclinical in vivo models, primarily for their hypoglycemic and anti-hyperlipidemic effects. These compounds have been evaluated in various diabetic animal models, and their performance has been compared with established drugs like metformin.

Summary of In Vivo Studies on Borapetoside Analogues
CompoundAnimal ModelKey FindingsComparisonReference
Borapetoside A Streptozotocin-induced type 1 diabetic mice; diet-induced type 2 diabetic mice- Dose-dependently decreased plasma glucose. - Increased glycogen content. - Increased plasma insulin levels in normal and type 2 diabetic mice. - Reduced hepatic gluconeogenesis.Showed significant hypoglycemic effects.[1][2]
Borapetoside C Normal and type 2 diabetic (T2DM) mice; type 1 diabetic (T1DM) mice- Attenuated elevated plasma glucose after oral glucose challenge. - Increased glycogen content in skeletal muscle of T2DM mice. - Enhanced insulin sensitivity and delayed the development of insulin resistance.Effects on glycogen content in T2DM mice were more prominent than injected insulin (0.5 IU/kg).[3][4][3][4]
Borapetoside E High-fat-diet (HFD)-induced obese mice- Markedly improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. - Increased oxygen consumption. - Suppressed the expression of sterol regulatory element binding proteins (SREBPs).Effects were comparable to or better than metformin.[5][6][7][5][6][7]

Experimental Protocols

The following are generalized experimental protocols based on published in vivo studies of Borapetoside A, C, and E.

Animal Models
  • Type 1 Diabetes Model: Typically induced in mice by intraperitoneal injection of streptozotocin (STZ).

  • Type 2 Diabetes Model: Often induced by feeding mice a high-fat diet (HFD) to induce obesity, insulin resistance, and hyperglycemia.[5][6]

Compound Administration
  • Route of Administration: Borapetosides have been administered via intraperitoneal (i.p.) injection or oral gavage.[4][5][6][8]

  • Dosage: Dosages have varied between studies, for example, Borapetoside C has been used at 5 mg/kg for acute treatment.[3][4]

  • Vehicle: The compound is typically dissolved in a suitable vehicle, such as saline or a solution containing a small amount of a solubilizing agent.

Key In Vivo Experiments
  • Oral Glucose Tolerance Test (OGTT): This is a standard procedure to assess glucose homeostasis. After fasting, a bolus of glucose is administered orally, and blood glucose levels are monitored at various time points.[8]

  • Measurement of Plasma Insulin Levels: Blood samples are collected to measure insulin concentrations, often using an ELISA kit.

  • Analysis of Gene and Protein Expression: Tissues such as the liver, skeletal muscle, and adipose tissue are collected to analyze the expression of key genes and proteins involved in glucose and lipid metabolism. This is often done using techniques like qPCR and Western blotting.[5]

  • Histological Analysis: Tissues, particularly the liver, are examined for pathological changes, such as hepatic steatosis.[5][6]

Visualizing the Mechanisms of Action

Signaling Pathways

The therapeutic effects of Borapetosides are attributed to their modulation of key signaling pathways involved in glucose and lipid metabolism.

Borapetoside_Signaling_Pathways cluster_glucose Glucose Metabolism cluster_lipid Lipid Metabolism Borapetoside_A_C Borapetoside A & C IR Insulin Receptor (IR) Borapetoside_A_C->IR Activates Gluconeogenesis Hepatic Gluconeogenesis Borapetoside_A_C->Gluconeogenesis Reduces Akt Akt/PKB IR->Akt Phosphorylates GLUT2 GLUT2 Akt->GLUT2 Increases Expression Glycogen Glycogen Synthesis Akt->Glycogen Promotes Borapetoside_E Borapetoside E SREBPs SREBPs Borapetoside_E->SREBPs Suppresses Expression Lipid_Synthesis_Genes Lipid Synthesis Genes SREBPs->Lipid_Synthesis_Genes Activates Hyperlipidemia Hyperlipidemia Lipid_Synthesis_Genes->Hyperlipidemia Hepatic_Steatosis Hepatic Steatosis Lipid_Synthesis_Genes->Hepatic_Steatosis

Caption: Signaling pathways modulated by Borapetosides A, C, and E.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the in vivo validation of a Borapetoside compound.

Experimental_Workflow start Start: Select Animal Model (e.g., HFD-induced obese mice) acclimatization Acclimatization Period start->acclimatization grouping Randomly Assign to Treatment Groups (Vehicle, Borapetoside, Metformin) acclimatization->grouping treatment Administer Treatment (e.g., daily i.p. injection) grouping->treatment monitoring Monitor Body Weight, Food and Water Intake treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt collection Collect Blood and Tissue Samples ogtt->collection analysis Biochemical and Molecular Analysis (Glucose, Insulin, Lipids, Gene/Protein Expression) collection->analysis end End: Data Analysis and Conclusion analysis->end

Caption: A generalized experimental workflow for in vivo studies.

Conclusion

While direct in vivo data for this compound is currently unavailable, the extensive research on its analogues, Borapetosides A, C, and E, strongly suggests a therapeutic potential in the management of metabolic disorders such as type 2 diabetes and hyperlipidemia. The demonstrated mechanisms of action, including the modulation of the insulin signaling pathway and lipid metabolism pathways, provide a solid foundation for future research into this compound. Further in vivo studies are warranted to directly assess the efficacy and safety of this compound and compare it with its analogues and existing therapeutic agents.

References

Unveiling the Safety Profiles of Borapetosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Borapetosides, a class of clerodane furanoditerpenoid glycosides isolated from the medicinal plant Tinospora crispa, have garnered significant interest for their diverse pharmacological activities. However, concerns regarding the potential toxicity of furanoditerpenoids necessitate a thorough evaluation of their safety profiles. This guide provides a comparative analysis of the available safety and toxicity data for different borapetosides, supported by experimental findings, to aid in the risk assessment and future development of these natural compounds.

Comparative Safety Data of Borapetosides

Direct comparative toxicity studies across a range of individual borapetosides are currently limited in the scientific literature. However, several studies have investigated the safety of specific borapetosides or combinations thereof. The following table summarizes the key quantitative findings from these preclinical assessments.

Borapetoside(s)Test SystemDosageDurationKey Safety/Toxicity FindingsReference(s)
Borapetoside B, C, & F (Combination)Mice500 mg/kg body weight/day (oral)21 daysNo conclusive evidence of hepatotoxicity; Alanine aminotransferase (ALT) levels remained normal and liver histopathology was unaltered.[1][2]
Borapetoside B, C, & F (Combination)Mice500 mg/kg body weight (single dose)AcuteNo acute toxicity observed; ALT levels and liver histology were normal.[1][2]
Borapetoside EMice40 mg/kg body weight (intraperitoneal)16 daysNo significant changes in serum creatinine or creatine kinase (CK) levels. Interestingly, serum aspartate aminotransferase (AST) and ALT levels were improved in treated mice compared to controls, suggesting a potential hepatoprotective effect at this therapeutic dosage.[3][4][5]
Borapetoside CIn silicoNot ApplicableN/APredicted to be non-mutagenic and non-carcinogenic in computational toxicology assessments. However, other reports suggest a potential for hepatotoxicity associated with furanoditerpenoids.[6][7]

Note: The absence of data for other individual borapetosides (e.g., Borapetoside A) in this table highlights a gap in the current research landscape. While these compounds have been studied for their biological activities, their specific toxicity profiles remain to be elucidated through dedicated safety studies.

Experimental Methodologies

The safety evaluations summarized above employed standard preclinical models and methodologies. Below are detailed protocols for the key experiments cited.

In Vivo Hepatotoxicity Assessment of Borapetoside B, C, and F Combination
  • Test System: Male albino mice.

  • Study Design:

    • Sub-acute (21-day) study: Mice were administered a standardized combination of borapetosides B, C, and F (in a ratio of 0.7:0.84:0.3) at a daily oral dose of 500 mg/kg body weight. A control group received the vehicle. In a separate cohort, a health-compromised model was established via a single intraperitoneal injection of lipopolysaccharide (LPS) to assess the compounds' effects under inflammatory stress.

    • Acute study: A single oral dose of the borapetoside combination (500 mg/kg body weight) was administered to another group of mice.

  • Endpoint Analysis:

    • Serum Biochemistry: Blood samples were collected at the end of the study period for the measurement of serum ALT levels, a key indicator of liver damage.

    • Histopathology: Liver tissues were collected, fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture and to identify any signs of cellular damage, inflammation, or necrosis.

Safety Evaluation of Borapetoside E in a Murine Model
  • Test System: High-fat diet-induced obese mice.

  • Study Design: Borapetoside E was administered intraperitoneally at a therapeutic dose of 40 mg/kg body weight for 16 consecutive days. A control group received the vehicle.

  • Endpoint Analysis:

    • Serum Biochemistry: At the end of the treatment period, blood was collected, and serum levels of the following biomarkers were measured:

      • Creatinine and Creatine Kinase (CK) to assess kidney and muscle function, respectively.

      • Aspartate aminotransferase (AST) and Alanine aminotransferase (ALT) to evaluate liver function.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a generalized workflow for conducting an in vivo toxicity study of a natural product, such as a borapetoside, based on established preclinical testing guidelines.

G cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-mortem Phase TestCompound Test Compound (e.g., Borapetoside) AnimalModel Selection of Animal Model (e.g., Mice, Rats) TestCompound->AnimalModel DoseSelection Dose Range Finding Study (e.g., Acute Toxicity) AnimalModel->DoseSelection Dosing Compound Administration (e.g., Oral, IP) DoseSelection->Dosing ClinicalObs Daily Clinical Observations (Behavior, Physical Signs) Dosing->ClinicalObs BodyWeight Regular Body Weight Measurement Dosing->BodyWeight BloodCollection Blood Collection for Biochemistry Analysis ClinicalObs->BloodCollection BodyWeight->BloodCollection OrganHarvest Organ Harvesting & Weight Measurement BloodCollection->OrganHarvest Histopathology Histopathological Examination of Tissues OrganHarvest->Histopathology

Caption: Generalized workflow for in vivo toxicity assessment of a novel compound.

Signaling Pathways and Potential Mechanisms of Toxicity

While specific signaling pathways for borapetoside-induced toxicity are not yet fully elucidated, the hepatotoxicity associated with furanoditerpenoids from other plant species is thought to involve metabolic activation by cytochrome P450 enzymes (particularly CYP3A) into reactive metabolites. These metabolites can then lead to cellular damage through mechanisms such as oxidative stress, mitochondrial dysfunction, and induction of apoptosis.

The diagram below illustrates a hypothetical signaling pathway for furanoditerpenoid-induced hepatotoxicity.

G cluster_0 Hepatocyte Furanoditerpenoid Furanoditerpenoid (e.g., Borapetoside) CYP450 CYP450 Enzymes (e.g., CYP3A) Furanoditerpenoid->CYP450 Metabolic Activation ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction Apoptosis Apoptosis OxidativeStress->Apoptosis MitochondrialDysfunction->Apoptosis CellDamage Hepatocellular Damage Apoptosis->CellDamage

Caption: Hypothetical pathway of furanoditerpenoid-induced hepatotoxicity.

Conclusion and Future Directions

The available evidence suggests a variable safety profile among different borapetosides. While a combination of Borapetosides B, C, and F did not show conclusive hepatotoxicity in a murine model at the tested dose, Borapetoside E appeared to be well-tolerated and even exhibited potential hepatoprotective effects at a therapeutic dose. The discrepancy in reports regarding Borapetoside C, with some in silico models predicting safety and other literature associating its chemical class with hepatotoxicity, underscores the need for more definitive in vivo studies.

To build a more comprehensive understanding of the safety of borapetosides, future research should focus on:

  • Systematic Toxicity Profiling: Conducting acute, sub-chronic, and chronic toxicity studies on individual borapetosides to determine their respective LD50 values and identify target organs of toxicity.

  • Direct Comparative Studies: Designing studies that directly compare the toxicity of different borapetosides under the same experimental conditions.

  • Mechanistic Investigations: Elucidating the specific molecular mechanisms underlying the toxicity or lack thereof for each borapetoside, including their metabolism and interaction with key cellular pathways.

This guide provides a foundational overview based on current knowledge. As research in this area progresses, a clearer and more detailed picture of the safety profiles of different borapetosides will emerge, facilitating their potential development as safe and effective therapeutic agents.

References

A Comparative Guide to the Synergistic Potential of Borapetoside F and Other Natural Compounds in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of synergistic drug combinations is a cornerstone of modern therapeutics, offering the potential for enhanced efficacy and reduced toxicity. Borapetoside F, a clerodane diterpenoid glycoside isolated from Tinospora crispa, belongs to a class of natural products with demonstrated biological activities. While direct research on the synergistic effects of this compound is currently nascent, this guide provides a comparative framework based on related compounds and extracts from its source plant. By examining the synergistic potential of Tinospora crispa extract with conventional chemotherapeutics and the activity of other clerodane diterpenes, we offer insights into the prospective applications and research methodologies for evaluating this compound in combination therapies. This guide presents experimental data, detailed protocols, and visual workflows to support the design and execution of future investigations into the synergistic effects of this compound.

Introduction to Synergistic Effects in Drug Development

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This approach is particularly valuable in cancer therapy, where it can overcome drug resistance, lower required dosages to reduce side effects, and target multiple pathological pathways simultaneously. Natural products are a rich source of bioactive compounds that can act synergistically with conventional drugs.

This compound is a furanoditerpene glycoside isolated from Tinospora crispa. While its individual biological activities are under investigation, there is a significant interest in its potential to act synergistically with other therapeutic agents. This guide explores this potential by drawing comparisons with the synergistic activities observed with extracts from Tinospora crispa and other related clerodane diterpenes.

Comparative Analysis of Synergistic Effects

Direct experimental data on the synergistic effects of this compound is not yet available in published literature. However, studies on extracts from Tinospora crispa and other clerodane diterpenes provide a strong rationale for investigating this compound in combination therapies. Here, we compare the synergistic effects of a Tinospora crispa extract with cisplatin and clerodane diterpenes with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

Tinospora crispa Extract with Cisplatin in Triple-Negative Breast Cancer (TNBC)

A study investigating the combination of Tinospora crispa extract with the chemotherapeutic drug cisplatin in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and HCC1806) demonstrated a significant synergistic effect in reducing cell viability and inducing apoptosis.[1]

Table 1: In Vitro Cytotoxicity of Tinospora crispa Extract and Cisplatin

Cell LineTreatmentIC50 Value
MDA-MB-231Tinospora crispa Extract66 ± 3 µg/mL
Cisplatin12 µg/mL
Combination (T. crispa IC50 + Cisplatin IC50)Synergistic
HCC1806Tinospora crispa Extract60 ± 4 µg/mL
Cisplatin8 µg/mL
Combination (T. crispa IC50 + Cisplatin IC50)Synergistic
Data sourced from a study on the enhancement of cisplatin-induced apoptosis by Tinospora crispa extract.[1]

The combination of the IC50 doses of T. crispa extract and cisplatin resulted in a significant increase in cancer cell death compared to either agent alone.[1] The primary mechanism of this synergy involves the downregulation of the NF-κB signaling pathway, which is often associated with chemoresistance, and the subsequent upregulation of apoptotic pathways.[1]

Clerodane Diterpenes as Synergistic TRAIL Sensitizers

Clerodane diterpenes isolated from Casearia arguta have been shown to act as synergistic sensitizers to TRAIL-induced apoptosis in cancer cells. TRAIL is a promising anti-cancer agent because it preferentially induces apoptosis in cancer cells. However, some cancer cells are resistant to TRAIL. The study found that several argutins, a type of clerodane diterpene, could synergize with TRAIL. Notably, Argutin B showed the highest sensitization, with the combined effect being three-fold greater than that of Argutin B alone.

Table 2: Synergistic TRAIL Sensitization by Clerodane Diterpenes

CompoundCombination PartnerObserved Effect
Argutin ATRAILVarying levels of synergy
Argutin BTRAILHighest TRAIL sensitization; 3-fold greater synergistic effect
Argutins C-HTRAILVarying levels of synergy
Data indicates a qualitative enhancement of TRAIL-induced apoptosis.

This synergistic interaction highlights the potential of clerodane diterpenes, the class to which this compound belongs, to enhance the efficacy of targeted cancer therapies.

Detailed Experimental Protocols

To facilitate further research into the synergistic potential of this compound, this section provides detailed protocols for key in vitro assays based on methodologies used in the cited studies.

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of single agents and their combinations.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., MDA-MB-231, HCC1806)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound and combination drug(s)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. For combination studies, a checkerboard layout is recommended to test various concentration ratios. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

    • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each compound and use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment.

  • Materials:

    • 6-well plates

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Gene Expression Analysis: Quantitative PCR (qPCR)

This protocol is for measuring changes in the mRNA levels of target genes (e.g., caspases, NF-κB subunits) and housekeeping genes.

  • Materials:

    • Treated and untreated cells

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

    • SYBR Green qPCR Master Mix

    • Forward and reverse primers for target and housekeeping genes (see Table 3 for examples)

    • qPCR instrument

  • Procedure:

    • RNA Extraction: Extract total RNA from treated and untreated cells according to the manufacturer's protocol.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain SYBR Green Master Mix, forward and reverse primers, and cDNA template. Run each sample in triplicate.

    • qPCR Run: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin or GAPDH) and express the results as fold change relative to the untreated control.

Table 3: Example Primer Sequences for qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Caspase-3SLGTTGTCATCCAGTCGCTTTGCATTCTGTTGCCACCTTTCG
Caspase-8TTTCTGCAGCTCTACCACGAGGCTCTTGTCGGTCTCACT
Caspase-9CTGCTCGAGATCTGTCGATGCCTCATTCTCCTCCATCAAA
NF-κB (p65)AATGGCTCGTCTGTAGTGCATTGGGTGCGTCTTAGTGGTATC
β-actinCATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT

Visualization of Pathways and Workflows

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of two compounds in vitro.

G cluster_0 Initial Screening cluster_1 Combination Studies cluster_2 Mechanism of Action a Single-Agent Cytotoxicity Assay (e.g., MTT) to determine IC50 values b Checkerboard Assay (e.g., MTT) with various concentration ratios a->b Inform concentrations c Calculate Combination Index (CI) (e.g., using CompuSyn software) b->c Generate data for d Apoptosis Assay (Flow Cytometry) c->d Confirm synergy e Gene Expression Analysis (qPCR for apoptosis and survival pathway genes) c->e Investigate mechanism

Caption: A generalized workflow for in vitro synergy assessment.

Signaling Pathway: Tinospora crispa Extract and Cisplatin Synergy

This diagram illustrates the proposed mechanism of synergy between Tinospora crispa extract and cisplatin, focusing on the NF-κB and apoptosis pathways.

G cluster_0 Cell Survival Pathway cluster_1 Apoptotic Pathway NFkB NF-κB (p65/p50) Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) NFkB->Bcl2 Promotes transcription Casp9 Caspase-9 Bcl2->Casp9 Inhibits Survival Cell Survival & Chemoresistance Casp8 Caspase-8 Casp3 Caspase-3 Casp8->Casp3 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Cisplatin Cisplatin Cisplatin->Casp9 Induces intrinsic pathway TC_extract Tinospora crispa Extract TC_extract->NFkB Inhibits

Caption: Synergistic mechanism of T. crispa and cisplatin.

Signaling Pathway: Clerodane Diterpenes and TRAIL Synergy

This diagram shows how clerodane diterpenes may sensitize cancer cells to TRAIL-induced apoptosis.

G TRAIL TRAIL DR Death Receptors (DR4/DR5) TRAIL->DR Binds to Clerodane Clerodane Diterpene Resistance Resistance Mechanisms Clerodane->Resistance Overcomes DISC DISC Formation DR->DISC Casp8 Caspase-8 DISC->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Resistance->DISC Inhibits

Caption: TRAIL sensitization by clerodane diterpenes.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is still forthcoming, the data from related natural products and extracts strongly support its investigation as a candidate for combination therapies. The synergistic activity of Tinospora crispa extract with cisplatin and other clerodane diterpenes with TRAIL provide compelling precedents. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers to explore the synergistic potential of this compound. Future studies should focus on systematic screening of this compound in combination with a panel of standard-of-care drugs across various disease models, elucidating the underlying molecular mechanisms, and ultimately translating these findings into preclinical and clinical development.

References

Safety Operating Guide

Proper Disposal of Borapetoside F: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Borapetoside F, a furanoditerpene glycoside isolated from Tinospora crispa. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. While specific toxicological data for this compound is limited, it is prudent to handle it as a potentially hazardous compound.

Pre-Disposal Safety Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
GlovesNitrile or other chemical-resistant glovesTo prevent skin contact.
Eye ProtectionSafety glasses with side shields or gogglesTo protect eyes from splashes.
Lab CoatStandard laboratory coatTo protect skin and clothing.

Disposal of Pure this compound (Solid Waste)

Solid this compound waste must be segregated and treated as chemical waste.

Experimental Protocol for Solid Waste Disposal:

  • Collection:

    • Place all solid this compound waste, including contaminated items such as weighing paper and pipette tips, into a dedicated, clearly labeled, and sealable chemical waste container.

    • The container should be made of a material compatible with chemical waste.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "151200-50-9," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of solid this compound in regular trash.

Disposal of this compound in Solution (Liquid Waste)

Solutions containing this compound must be handled as hazardous liquid waste. Discharge into the environment must be avoided.

Experimental Protocol for Liquid Waste Disposal:

  • Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled chemical waste container.

    • The container should be compatible with the solvent used (e.g., glass for organic solvents).

  • Labeling:

    • Label the container with "Hazardous Waste," "this compound," the CAS number "151200-50-9," the solvent(s) used, and the estimated concentration of this compound.

  • Storage:

    • Securely cap the container and store it in a designated hazardous waste accumulation area, preferably in secondary containment to prevent spills.

  • Final Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal company for pickup and proper disposal. Do not pour solutions containing this compound down the drain.

Decontamination of Labware

All labware that has come into contact with this compound should be decontaminated before reuse or disposal.

Experimental Protocol for Labware Decontamination:

  • Initial Rinse:

    • Rinse the contaminated labware (e.g., glassware, spatulas) with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.

    • Collect this rinse solvent as hazardous liquid waste.

  • Washing:

    • After the initial rinse, wash the labware with a standard laboratory detergent and water.

  • Final Rinse:

    • Rinse the labware thoroughly with deionized water.

Logical Workflow for this compound Disposal

DisposalWorkflow cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal SolidWaste Solid this compound Waste SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid this compound Waste LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer WasteArea Designated Hazardous Waste Area SolidContainer->WasteArea LiquidContainer->WasteArea EHS EHS / Licensed Waste Contractor WasteArea->EHS

Caption: Logical workflow for the proper disposal of this compound waste.

Safeguarding Researchers: A Comprehensive Guide to Handling Borapetoside F

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Compound: Physicochemical Properties

A summary of the known physicochemical properties of Borapetoside F is provided below. This information is crucial for safe handling, storage, and emergency preparedness.

PropertyValueSource
Molecular Formula C₂₇H₃₄O₁₁PubChem
Molecular Weight 534.55 g/mol PubChem
Physical Description PowderChemFaces[1]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces[1]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.TargetMol[2]

Personal Protective Equipment (PPE): A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a compound with unknown toxicity. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles and a face shield are necessary.

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or when generating dust, a disposable coverall provides additional protection.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical to ensure safety and maintain the integrity of the experiment.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit and emergency contact information clearly posted.

  • Handling:

    • When weighing the powder, do so in a fume hood or a balance enclosure to minimize dust inhalation.

    • For dissolution, add the solvent slowly to the powder to avoid splashing.

    • Keep containers of this compound closed when not in use.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.

    • Remove and dispose of PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated wipes, disposable PPE) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste vendor in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Assemble Materials & Spill Kit don_ppe->gather_materials weigh Weigh Powder gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surface experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Remove PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research. Remember, in the absence of complete data, a cautious and well-planned approach is the best practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.